Product packaging for Medicarpin 3-O-glucoside(Cat. No.:CAS No. 52766-70-8)

Medicarpin 3-O-glucoside

Cat. No.: B1264588
CAS No.: 52766-70-8
M. Wt: 432.4 g/mol
InChI Key: PVEMGMOWXQUWRD-NJAOXFEXSA-N
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Description

(-)-Medicocarpin is a member of pterocarpans.
Medicarpin 3-O-glucoside has been reported in Glycyrrhiza pallidiflora, Gueldenstaedtia verna, and Ononis spinosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O9 B1264588 Medicarpin 3-O-glucoside CAS No. 52766-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-27-10-2-4-12-14-9-28-15-7-11(3-5-13(15)21(14)30-16(12)6-10)29-22-20(26)19(25)18(24)17(8-23)31-22/h2-7,14,17-26H,8-9H2,1H3/t14-,17+,18+,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEMGMOWXQUWRD-NJAOXFEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312756
Record name Medicarpin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52766-70-8
Record name Medicarpin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52766-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medicarpin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medicocarpin, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87822F2QJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Medicarpin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-glucoside, a pterocarpan phytoalexin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and methodologies for its extraction, isolation, and quantification. Furthermore, this document outlines the biosynthetic pathway leading to its formation, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Fabaceae (legume) family. Its presence has been reported in various species, where it likely plays a role in plant defense mechanisms.

Table 1: Natural Sources of this compound

FamilyGenusSpeciesPlant Part(s)Reference(s)
FabaceaeGlycyrrhizapallidifloraNot specified[1]
FabaceaeGueldenstaedtiavernaNot specified[1]
FabaceaeMedicagosativa (Alfalfa)Root[2]
FabaceaeOnonisspinosa (Spiny Restharrow)Root[3][4]
FabaceaeTrifoliumpratense (Red Clover)Not specified[5]

While direct quantitative data for this compound is scarce in the reviewed literature, related compounds have been quantified in some of these species, suggesting potential yields. For instance, a phase II clinical extract of Trifolium pratense was found to contain 0.06% pterocarpans by weight[5]. Further quantitative analysis is required to determine the precise concentration of this compound in these and other potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of isoflavonoids and subsequently pterocarpans. The final step involves the glucosylation of the medicarpin aglycone.

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to the isoflavone formononetin. Formononetin then undergoes several modifications to form (-)-medicarpin. The crucial final step is the attachment of a glucose molecule to the 3-hydroxyl group of medicarpin, a reaction catalyzed by a UDP-dependent glucosyltransferase (UGT), likely a flavonoid 3-O-glucosyltransferase. These enzymes utilize UDP-glucose as the sugar donor to form the final product, this compound.

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Biosynthesis cluster_pterocarpan Pterocarpan Biosynthesis cluster_glucosylation Final Glucosylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, IOMT Biochanin A Biochanin A Genistein->Biochanin A IFS, IOMT Formononetin Formononetin Biochanin A->Formononetin HID 2'-hydroxyformononetin 2'-hydroxyformononetin Formononetin->2'-hydroxyformononetin I2'H Vestitone Vestitone 2'-hydroxyformononetin->Vestitone IFR 7,2'-dihydroxy-4'-methoxyisoflavanol 7,2'-dihydroxy-4'-methoxyisoflavanol Vestitone->7,2'-dihydroxy-4'-methoxyisoflavanol VFR (-)-Medicarpin (-)-Medicarpin 7,2'-dihydroxy-4'-methoxyisoflavanol->(-)-Medicarpin PTS This compound This compound (-)-Medicarpin->this compound UF3GT (UDP-glucose)

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and quantification of this compound from plant material, based on common methodologies for isoflavonoids and pterocarpans.

Extraction
  • Plant Material Preparation: Collect and air-dry the desired plant part (e.g., roots of Ononis spinosa). Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Maceration: Suspend the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) and macerate at room temperature for 48-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a Soxhlet apparatus and extract with methanol or a dichloromethane-methanol mixture for 6-8 hours[4].

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the chosen solvent and sonicate in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency[6].

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Isolation (Column Chromatography)
  • Stationary Phase: Prepare a column with silica gel or a reversed-phase C18 stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. A common gradient for separating isoflavonoids is a mixture of chloroform and methanol, or acetonitrile and water for reversed-phase chromatography.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine fractions containing the compound of interest.

  • Purification: Further purify the combined fractions using preparative HPLC to obtain pure this compound.

Quantification (HPLC-DAD/MS)
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient elution with two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B, followed by a re-equilibration step.

  • Detection: Monitor the eluent at a wavelength of approximately 280-310 nm for pterocarpans. For MS detection, use electrospray ionization (ESI) in positive or negative ion mode.

  • Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Experimental Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis & Quantification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction\n(Maceration/Soxhlet/UAE) Solvent Extraction (Maceration/Soxhlet/UAE) Grinding->Solvent Extraction\n(Maceration/Soxhlet/UAE) Filtration & Concentration Filtration & Concentration Solvent Extraction\n(Maceration/Soxhlet/UAE)->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography\n(Silica/C18) Column Chromatography (Silica/C18) Crude Extract->Column Chromatography\n(Silica/C18) Fraction Collection Fraction Collection Column Chromatography\n(Silica/C18)->Fraction Collection TLC/HPLC Analysis TLC/HPLC Analysis Fraction Collection->TLC/HPLC Analysis Pooling of Fractions Pooling of Fractions TLC/HPLC Analysis->Pooling of Fractions Preparative HPLC Preparative HPLC Pooling of Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Pure this compound->HPLC-DAD/MS Analysis Quantification Quantification HPLC-DAD/MS Analysis->Quantification

Caption: General experimental workflow for extraction and analysis.

Conclusion

This compound is a pterocarpan phytoalexin with a distribution primarily within the Fabaceae family. While its presence has been confirmed in several species, there is a notable lack of quantitative data regarding its concentration in these natural sources. The biosynthetic pathway leading to its aglycone, medicarpin, is well-established, with the final glucosylation step being catalyzed by a UDP-glucosyltransferase. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its biological activities and potential therapeutic applications. Future research should focus on the quantitative screening of a wider range of plant species to identify rich sources of this compound and on the characterization of the specific enzymes involved in its biosynthesis.

References

Medicarpin 3-O-glucoside: A Key Phytoalexin in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Medicarpin 3-O-glucoside is a pivotal phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogenic attack or stress. As a glycosylated form of the pterocarpan medicarpin, it plays a crucial role in the defense mechanisms of various leguminous plants, including the model legume Medicago truncatula. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and experimental analysis of this compound, tailored for professionals in plant science and drug development.

Phytoalexins are a key component of the plant's induced innate immune system. The glucosylation of medicarpin to form this compound is a critical step, enhancing its solubility and potentially altering its transport and bioactivity within the plant. This modification is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes involved in the glycosylation of various secondary metabolites. The accumulation of medicarpin and its glucoside at infection sites is a hallmark of a successful plant defense response, contributing to both penetration and post-penetration resistance against fungal pathogens.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the isoflavonoid pathway, a branch of the phenylpropanoid pathway. The pathway is initiated from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone precursor, formononetin. Formononetin is then converted to (-)-medicarpin through a series of reduction and cyclization steps. The final step in the formation of this compound is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of medicarpin, a reaction catalyzed by a specific UDP-glucosyltransferase.

Medicarpin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Formononetin Formononetin Liquiritigenin->Formononetin IFS, IOMT Medicarpin (-)-Medicarpin Formononetin->Medicarpin I2'H, IFR, VR M3G This compound Medicarpin->M3G UGT UDP UDP M3G->UDP UDP_Glucose UDP-Glucose UDP_Glucose->M3G

Role in Plant Defense and Signaling

This compound, and its aglycone medicarpin, are integral to the plant's defense against a broad spectrum of pathogens. Upon pathogen recognition, the biosynthesis of these compounds is rapidly induced, leading to their accumulation at the site of infection.

Antifungal Activity

Medicarpin exhibits significant antifungal properties, inhibiting the growth of various phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented, the activity of its aglycone, medicarpin, provides a strong indication of its defensive capabilities. The glucosylation may affect its direct antifungal activity but is crucial for its in planta function.

CompoundFungal SpeciesAntifungal Activity (MIC/Inhibition)Reference
MedicarpinErysiphe pisi (powdery mildew)Inhibits fungal penetration and colony formation[1]
MedicarpinTrametes versicolor150 mg/L[2]
Various FlavonoidsCandida albicansMICs ranging from 7.81 to 25 μg/mL[3]
Various FlavonoidsTrichophyton rubrumMIC of 125 μg/mL for quercetin[3]
Signaling Pathways

The accumulation of medicarpin is not only a direct defense mechanism but also a crucial signaling event that amplifies the plant's immune response. Medicarpin has been shown to activate the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant defense against biotrophic and hemibiotrophic pathogens.[1][4] Pretreatment of Medicago truncatula leaves with medicarpin leads to increased SA levels and the expression of SA-associated defense genes.[1] This suggests a positive feedback loop where medicarpin enhances the SA response, leading to a more robust and sustained defense.

While the SA pathway is activated, the interaction with the jasmonic acid (JA) pathway, which is typically associated with defense against necrotrophic pathogens and insects, is more complex. Often, the SA and JA pathways exhibit an antagonistic relationship. The medicarpin-induced activation of the SA pathway may lead to the suppression of JA-responsive genes, a phenomenon known as SA-JA crosstalk.[5][6] This intricate interplay allows the plant to fine-tune its defense strategy based on the specific pathogen encountered.

Signaling_Pathway cluster_pathogen Pathogen Attack Pathogen Pathogen Recognition (e.g., Fungal Elicitors)

Experimental Protocols

Extraction and Quantification of this compound

The following protocol provides a general framework for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow Start Plant Tissue Collection (e.g., leaves, roots) Grinding Grind to a fine powder in liquid nitrogen Start->Grinding Extraction Extract with 80% methanol (e.g., 1:10 w/v) Grinding->Extraction Sonication Sonication (e.g., 30 min) Extraction->Sonication Centrifugation Centrifuge (e.g., 10,000 x g, 15 min) Sonication->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant Filtration Filter through 0.22 µm syringe filter Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification based on standard curve HPLC->Quantification

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.

  • Quantification: Based on a standard curve generated with purified this compound.

UDP-glycosyltransferase (UGT) Assay

This protocol describes an in vitro assay to determine the activity of a UGT enzyme that catalyzes the formation of this compound.

Reaction Mixture (100 µL total volume):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 1 mM Medicarpin (substrate)

  • 2 mM UDP-glucose (sugar donor)

  • 10 mM MgCl₂

  • 5 µg of purified recombinant UGT enzyme

Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the UGT enzyme.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of ice-cold methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of this compound.

Conclusion and Future Perspectives

This compound is a critical component of the sophisticated defense system in leguminous plants. Its role extends beyond direct antimicrobial activity to encompass the modulation of key defense signaling pathways. A thorough understanding of its biosynthesis, regulation, and mode of action is essential for developing novel strategies for crop protection and for the potential discovery of new therapeutic agents.

Future research should focus on the precise quantification of this compound in various plant-pathogen interactions, the identification and characterization of the specific UGTs and transporters involved in its biosynthesis and localization, and the elucidation of the detailed molecular mechanisms by which it activates the salicylic acid pathway and interacts with other signaling networks. Such knowledge will be invaluable for the genetic engineering of crops with enhanced disease resistance and for the exploration of this phytoalexin in pharmaceutical applications.

References

Unveiling the Bioactive Potential of Medicarpin and its Glucoside Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medicarpin, a pterocarpan phytoalexin found predominantly in the Fabaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has elucidated its potent anticancer, antioxidant, and anti-inflammatory properties, highlighting its potential as a lead compound in drug discovery. In contrast, its glycosylated form, Medicarpin 3-O-glucoside, is less studied, with current knowledge largely confined to its role as a phytoalexin with antifungal properties. This technical guide provides a comprehensive overview of the known biological activities of Medicarpin, supported by quantitative data, detailed experimental methodologies, and illustrations of key signaling pathways. It also presents the limited available information on this compound, underscoring the need for further investigation into this natural compound.

Introduction

Medicarpin is a naturally occurring isoflavonoid derivative with a pterocarpan skeleton. Its presence in various leguminous plants, such as alfalfa (Medicago sativa), positions it as a readily available phytochemical with promising therapeutic applications. The addition of a glucose moiety at the 3-hydroxyl group results in the formation of this compound. While glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, the biological implications of this modification on medicarpin are not yet fully understood. This document aims to consolidate the existing scientific literature on both molecules, with a primary focus on the more extensively researched aglycone, medicarpin.

Anticancer Activities of Medicarpin

Medicarpin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, inhibition of cell proliferation, and overcoming multidrug resistance.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of medicarpin on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Biological ActivityTest System (Cell Line)Concentration / DurationObserved Effect (IC50)
CytotoxicityHuman Breast Cancer (BCA-1)Not Specified13.14 µg/mL
CytotoxicityHuman Epidermoid Carcinoma (KB)Not Specified10.13 µg/mL
CytotoxicityMultidrug-Resistant Leukemia (P388/DOX)Not Specified~90 µM[1][2]
CytotoxicitySensitive Leukemia (P388)Not Specified~90 µM[1][2]
CytotoxicityGlioblastoma (U251)24 hours271 µg/mL[3]
CytotoxicityGlioblastoma (U251)48 hours154 µg/mL[3]
CytotoxicityGlioblastoma (U-87 MG)24 hours175 µg/mL[3]
CytotoxicityGlioblastoma (U-87 MG)48 hours161 µg/mL[3]
Signaling Pathways in Medicarpin-Induced Apoptosis

Medicarpin triggers apoptosis in cancer cells through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptosis pathways and the PI3K/Akt pathway.

Medicarpin has been shown to upregulate pro-apoptotic proteins such as BID, BAX, and Bak1, leading to the cleavage and activation of caspase-3, caspase-8, and the release of cytochrome c (CYCS).[2][3][4][5] This cascade of events ultimately leads to programmed cell death.

Medicarpin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Medicarpin Medicarpin CASP8 Caspase-8 Medicarpin->CASP8 BAX BAX Medicarpin->BAX Bak1 Bak1 Medicarpin->Bak1 BID BID CASP8->BID activates BID->BAX CYCS Cytochrome c BAX->CYCS release Bak1->CYCS release CASP3 Caspase-3 CYCS->CASP3 activates Apoptosis Apoptosis CASP3->Apoptosis

Medicarpin's pro-apoptotic signaling cascade.

Medicarpin has been reported to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival. By blocking this pathway, medicarpin reduces the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.

Medicarpin_PI3K_Akt_Pathway Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis CellSurvival Cell Survival Bcl2->CellSurvival

Inhibition of the PI3K/Akt survival pathway by Medicarpin.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of medicarpin (or this compound) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, BAX, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antioxidant Activity of Medicarpin

Medicarpin exhibits antioxidant properties primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like medicarpin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[6]

Medicarpin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Medicarpin Medicarpin Keap1 Keap1 Medicarpin->Keap1 inhibits binding Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Activation of the Nrf2 antioxidant pathway by Medicarpin.
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of medicarpin (or this compound) in methanol.

  • Reaction Mixture: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity of Medicarpin

Medicarpin has been reported to possess anti-inflammatory properties, although the specific molecular mechanisms are less well-defined compared to its anticancer and antioxidant activities. A common method to assess in vitro anti-inflammatory activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of medicarpin for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) and determine the inhibitory effect of medicarpin on NO production.

Biological Activities of this compound

The biological activities of this compound are not as extensively documented as those of its aglycone. The primary reported activity is its role as a phytoalexin with antifungal properties.

Antifungal Activity

This compound has been shown to inhibit the germination of Glomus intraradices (now Rhizophagus intraradices) spores and subsequent hyphal elongation.[7] This suggests a role in plant defense against fungal pathogens.

Experimental Protocol: Spore Germination and Hyphal Growth Inhibition Assay
  • Spore Sterilization: Surface sterilize G. intraradices spores.

  • Assay Setup: Place the sterilized spores on a suitable germination medium (e.g., water agar) in petri dishes.

  • Compound Application: Add different concentrations of this compound to the medium.

  • Incubation: Incubate the plates in the dark at an appropriate temperature (e.g., 25-28°C).

  • Assessment:

    • Spore Germination: After a set period (e.g., 7-14 days), observe the spores under a microscope and count the number of germinated versus non-germinated spores to calculate the germination percentage.

    • Hyphal Elongation: For germinated spores, measure the length of the germ tube using imaging software.

  • Data Analysis: Determine the inhibitory effect of this compound on both spore germination and hyphal growth compared to a control.

Conclusion and Future Directions

Medicarpin is a promising natural compound with well-documented anticancer, antioxidant, and anti-inflammatory activities. The underlying mechanisms, particularly the induction of apoptosis and activation of the Nrf2 pathway, provide a solid foundation for its further development as a therapeutic agent.

In contrast, the biological profile of this compound remains largely unexplored. Its established antifungal activity warrants further investigation into its potential as a natural fungicide. Moreover, comprehensive studies are needed to determine if the glucoside form possesses similar anticancer, antioxidant, and anti-inflammatory properties to its aglycone, and how glycosylation impacts its bioavailability and efficacy. Comparative studies between medicarpin and its 3-O-glucoside are crucial to understand the structure-activity relationship and to fully exploit the therapeutic potential of this class of compounds. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable a thorough evaluation of its pharmacological profile.

References

The Discovery and Isolation of Medicarpin 3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-glucoside, a naturally occurring pterocarpan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoalexin, it plays a crucial role in plant defense mechanisms and has demonstrated a range of biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details both classical and modern experimental protocols for its extraction and purification from natural sources, presents key quantitative data, and explores its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Pterocarpans are well-known for their role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. The glycosidic form, this compound, is often the storage form of the bioactive aglycone, medicarpin, within the plant. The presence of the glucose moiety significantly impacts its solubility and bioavailability. This guide will delve into the scientific journey of this compound, from its initial discovery in leguminous plants to the advanced methods currently employed for its isolation and study.

Discovery and Natural Occurrence

The initial discovery and structural elucidation of Medicarpin-β-D-glucoside were reported in 1974 by Sakagami et al., who isolated the compound from the roots of alfalfa (Medicago sativa L.)[1]. This seminal work laid the foundation for future research into this and other related pterocarpan glycosides.

This compound is primarily found in plants belonging to the Leguminosae (Fabaceae) family. Notable sources include:

  • Alfalfa (Medicago sativa) : The roots are a particularly rich source of this compound, where it can be present at concentrations of approximately 0.8 mg/g of fresh weight.

  • Trifolium pratense (Red Clover) [2]

  • Glycyrrhiza pallidiflora [3]

  • Gueldenstaedtia verna [3]

  • Ononis spinosa [3]

The concentration of this compound in these plants can fluctuate based on environmental conditions and pathogenic challenges, consistent with its role as a phytoalexin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₄O₉[3]
Molecular Weight 432.42 g/mol [2]
CAS Number 52766-70-8[3]
Appearance Crystalline solid
Solubility Practically insoluble in water. Soluble in methanol and ethyl acetate.
UV λmax (MeOH) 284 nm

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves several key stages: extraction, partitioning, and chromatographic purification. Both classical and modern techniques have been employed, with the latter offering improved efficiency and yield.

Classical Isolation Protocol from Medicago sativa

The following protocol is based on the original method described by Sakagami et al. (1974)[1].

I. Extraction:

  • Freshly harvested roots of Medicago sativa (12 kg) are macerated in methanol.

  • The methanolic extract is concentrated under reduced pressure.

  • The resulting aqueous concentrate is partitioned sequentially with chloroform and then ethyl acetate. The this compound is primarily extracted into the ethyl acetate phase.

II. Column Chromatography:

  • The ethyl acetate extract is concentrated to dryness and the residue is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform and methanol, gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

III. Crystallization:

  • Fractions rich in this compound are combined and concentrated.

  • The residue is recrystallized from a mixture of ethyl acetate, methanol, and benzene to yield pure crystals of Medicarpin-β-D-glucoside (yield: 1.48 g).

Modern Extraction and Purification Techniques

Modern extraction methods offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. These techniques are broadly applicable to the extraction of isoflavone glycosides from plant materials.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant matrix, leading to rapid extraction.

  • Supercritical Fluid Extraction (SFE): Supercritical CO₂, often with a co-solvent like ethanol, is used as an environmentally friendly and highly selective extraction solvent.

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

IV. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Following initial extraction and preliminary purification, preparative HPLC is the method of choice for obtaining high-purity this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection: UV detection at the λmax of this compound (284 nm) is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

experimental_workflow start Plant Material (e.g., Medicago sativa roots) extraction Extraction (Maceration, UAE, MAE, SFE, or PLE) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning column_chromatography Column Chromatography (Silica Gel or other resins) partitioning->column_chromatography crude_extract->partitioning fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation & Purity Analysis (NMR, MS, HPLC) pure_compound->analysis

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation Data

The structure of this compound is confirmed through a combination of spectroscopic techniques.

TechniqueKey Findings
UV Spectroscopy λmax at 284 nm, characteristic of the pterocarpan chromophore.
Infrared (IR) Spectroscopy Absorption bands indicating hydroxyl groups, aromatic rings, and glycosidic linkages.
¹H-NMR Spectroscopy Signals corresponding to the aromatic protons of the pterocarpan skeleton, a methoxy group, and the protons of the glucose moiety.
¹³C-NMR Spectroscopy Resonances for all 22 carbons, confirming the pterocarpan and glucoside structures.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₂₂H₂₄O₉. Fragmentation patterns show the loss of the glucose moiety.

Table of Spectroscopic Data from Sakagami et al. (1974):

Data TypeValues
UV λmax (EtOH) 284 nm (ε 10270)
¹H-NMR (in d₆-DMSO, TMS as internal standard, ppm) 3.69 (3H, s, 9-OCH₃), 4.28 (1H, m, 6-Heq), 4.83 (1H, d, J=6.5 Hz, 1'-H), 5.60 (1H, d, J=7.0 Hz, 11a-H), 6.41 (1H, s, 10-H), 6.45 (1H, dd, J=2.2, 8.7 Hz, 8-H), 6.55 (1H, d, J=2.5 Hz, 4-H), 6.71 (1H, dd, J=2.5, 8.3 Hz, 2-H), 7.24 (1H, d, J=8.7 Hz, 7-H), 7.38 (1H, d, J=8.3 Hz, 1-H)
Mass Spectrometry (m/z) 600 (M+ as TMS derivative), 331 (tetraacetyl hexose moiety), 270 (aglycone)

Biological Activity and Signaling Pathways

The biological activity of this compound is closely linked to its aglycone, medicarpin. It is generally understood that the glycoside acts as a prodrug, which upon administration, can be hydrolyzed by glucosidases in the gut microbiota to release the active medicarpin.

Absorption and Metabolism

Flavonoid glycosides are typically not readily absorbed in the small intestine. They are transported to the large intestine where gut microbiota hydrolyze the glycosidic bond, releasing the aglycone. The aglycone, being more lipophilic, can then be absorbed. Once absorbed, medicarpin undergoes further metabolism, including glucuronidation and sulfation, before being distributed to various tissues.

metabolism_pathway M3G This compound (in gut lumen) hydrolysis Hydrolysis by Gut Microbiota (β-glucosidases) M3G->hydrolysis medicarpin Medicarpin (aglycone) hydrolysis->medicarpin absorption Intestinal Absorption medicarpin->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation metabolism Phase II Metabolism (Glucuronidation, Sulfation) systemic_circulation->metabolism excretion Excretion metabolism->excretion

Caption: Proposed metabolic fate of orally administered this compound.

Known Biological Activities of Medicarpin

While research specifically on this compound is ongoing, the biological activities of its aglycone, medicarpin, are more extensively studied and are presumed to be the ultimate effects of the glucoside's administration. These activities include:

  • Antifungal and Antibacterial Properties: As a phytoalexin, medicarpin exhibits inhibitory activity against a range of plant pathogens.

  • Anti-inflammatory Effects: Medicarpin has been shown to possess anti-inflammatory properties.

  • Antitumor Activity: Studies have indicated that medicarpin can induce apoptosis and overcome multidrug resistance in certain cancer cell lines.

  • Osteogenic Effects: Medicarpin has been found to stimulate osteoblast differentiation, suggesting potential applications in osteoporosis treatment.

Conclusion and Future Directions

This compound represents a valuable natural product with significant therapeutic potential. The foundational work on its discovery and isolation has paved the way for modern, more efficient methods of obtaining this compound for further study. While the biological activities of its aglycone are well-documented, future research should focus on the specific pharmacokinetics and bioavailability of the glycoside form. A deeper understanding of its absorption, metabolism, and the precise mechanisms by which it exerts its biological effects will be crucial for its development as a potential therapeutic agent. The protocols and data presented in this guide offer a comprehensive starting point for researchers dedicated to unlocking the full potential of this promising phytochemical.

References

An In-depth Technical Guide on the Natural Occurrence of Medicarpin 3-O-(6'-malonylglucoside)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-(6'-malonylglucoside) is a naturally occurring pterocarpan, a class of isoflavonoids known for their significant biological activities. This technical guide provides a comprehensive overview of its natural distribution, biosynthesis, and purported physiological roles. Detailed experimental methodologies for extraction and analysis are presented, alongside a quantitative summary of its occurrence. Furthermore, this document elucidates the key signaling pathways and molecular transport mechanisms associated with this compound, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Natural Occurrence

Medicarpin 3-O-(6'-malonylglucoside) has been identified in a limited number of plant species, primarily within the Fabaceae family. Its presence is well-documented in alfalfa (Medicago sativa) and Maackia amurensis . While the compound has been detected in these species, comprehensive quantitative data across different plant tissues remains an active area of research.

Table 1: Natural Sources and Localization of Medicarpin 3-O-(6'-malonylglucoside) and its Precursors

Plant SpeciesFamilyPlant Part(s)CompoundReported Presence
Medicago sativaFabaceaeGeneralMedicarpin 3-O-(6'-malonylglucoside)Detected[1]
LeavesMedicarpinDetected[1]
Sprout SeedlingMedicarpinDetected[1]
RootMedicarpin-beta-D-glucosideDetected[1]
Maackia amurensisFabaceaeNot specifiedMedicarpin 3-O-(6'-malonylglucoside)Detected[2][3]
Medicago truncatulaFabaceaeRootsMalonylated medicarpin derivativesDetected

Biosynthesis and Metabolic Significance

Medicarpin 3-O-(6'-malonylglucoside) is a downstream product of the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The biosynthesis of its aglycone, medicarpin, is a branch of the isoflavonoid pathway.

dot

Simplified biosynthetic pathway of Medicarpin 3-O-(6'-malonylglucoside).

The malonylation of medicarpin 3-O-glucoside is a crucial step that is believed to facilitate its transport and storage within the plant cell. Malonylation increases the water solubility and acidity of the molecule, which are important properties for its transport into the vacuole, the primary storage site for many secondary metabolites. This process is catalyzed by specific malonyl-CoA-dependent acyltransferases.

Biological Role and Signaling

Pterocarpans, including medicarpin, are well-established as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. The accumulation of these compounds at the site of infection is a key defense mechanism.

The malonylation of medicarpin is thought to play a significant role in its function as a phytoalexin. The vacuolar sequestration of Medicarpin 3-O-(6'-malonylglucoside) allows for the accumulation of a large, readily available pool of the defensive compound that can be rapidly deployed upon pathogen challenge. A transporter from the MATE (Multidrug and Toxic Compound Extrusion) family, MATE2, has been identified in Medicago truncatula and is responsible for the transport of malonylated flavonoid glucosides into the vacuole.[2][4] Malonylation has been shown to increase both the affinity and transport efficiency of flavonoid glucosides for uptake by MATE2.[2][4]

dot

G cluster_cell Plant Cell cluster_cytosol Cytosol cluster_vacuole Vacuole Biosynthesis Medicarpin Biosynthesis Medicarpin_Glucoside This compound Biosynthesis->Medicarpin_Glucoside Malonylation Malonylation Medicarpin_Glucoside->Malonylation Malonylated_Medicarpin Medicarpin 3-O-(6'-malonylglucoside) Malonylation->Malonylated_Medicarpin Stored_Compound Stored Medicarpin 3-O-(6'-malonylglucoside) Malonylated_Medicarpin->Stored_Compound MATE2 Transporter Pathogen_Elicitor Pathogen_Elicitor Pathogen_Elicitor->Biosynthesis Induces

Vacuolar transport of Medicarpin 3-O-(6'-malonylglucoside).

Experimental Protocols

Extraction of Malonylated Flavonoids from Medicago Species

This protocol is adapted from methods developed for flavonoid extraction from Medicago truncatula.

Materials:

  • Fresh or freeze-dried plant material (e.g., roots, leaves)

  • 80% (v/v) aqueous methanol

  • Liquid nitrogen

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Grind the plant material to a fine powder in liquid nitrogen.

  • Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by sonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction of the pellet twice more.

  • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the aqueous extract in a minimal amount of water.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with water to remove sugars and other polar compounds.

  • Elute the flavonoids with methanol.

  • Evaporate the methanol eluate to dryness and redissolve the residue in a suitable solvent for analysis (e.g., methanol or DMSO).

HPLC-MS/MS Analysis for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the sensitive and specific quantification of Medicarpin 3-O-(6'-malonylglucoside).

Instrumentation:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Medicarpin 3-O-(6'-malonylglucoside). The exact m/z values should be determined using a pure standard.

  • Quantification: Generate a standard curve using a purified standard of Medicarpin 3-O-(6'-malonylglucoside) to quantify the compound in the plant extracts. A validated LC-MS/MS method for medicarpin has been developed and can be adapted for its malonylated glucoside.[5][6]

Conclusion and Future Directions

Medicarpin 3-O-(6'-malonylglucoside) is a specialized metabolite with a likely role in the defense mechanisms of leguminous plants. While its natural occurrence has been confirmed, further research is needed to quantify its levels in various plant tissues and under different environmental conditions, particularly in response to pathogen challenge. The development of robust and validated analytical methods, as outlined in this guide, is crucial for advancing our understanding of this compound's physiological significance. Future studies should focus on the isolation and purification of Medicarpin 3-O-(6'-malonylglucoside) to enable comprehensive biological activity screening and to explore its potential as a lead compound in drug development programs. Elucidating the specific signaling pathways that regulate its biosynthesis and accumulation will provide a more complete picture of its role in plant biology.

References

Methodological & Application

"High-performance liquid chromatography (HPLC) analysis of Medicarpin 3-O-glucoside"

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Medicarpin 3-O-glucoside in plant extracts, particularly from sources like Red Clover (Trifolium pratense), using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a pterocarpan phytoalexin, a class of isoflavonoids known for their antimicrobial and antioxidant properties. Found in various leguminous plants, it is a subject of interest for its potential therapeutic applications. Accurate and reliable quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such phytochemicals.[1][2] This document outlines a detailed protocol for the extraction and subsequent HPLC analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining this compound from dried and powdered plant material, such as Red Clover.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Trifolium pratense aerial parts)

  • Ethanol (86%, HPLC grade)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weighing: Accurately weigh 5.0 g of the dried, ground plant powder.

  • Extraction: Transfer the powder to a conical flask and add 145 mL of 86% ethanol (solid-to-liquid ratio of 1:29 g/mL).[1]

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for a specified duration and temperature, based on optimization experiments. A typical starting point would be 30 minutes at 50°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a concentrated extract.

  • Reconstitution: Dissolve the dried extract in a precise volume (e.g., 5 mL) of methanol.

  • Dilution and Filtration: Dilute the reconstituted extract as necessary and filter through a 0.45 µm syringe filter into an HPLC vial before analysis.

Diagram of the Experimental Workflow:

experimental_workflow sample Dried Plant Material extraction Ultrasound-Assisted Extraction (86% Ethanol, 1:29 solid/liquid ratio) sample->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution final_filtration Syringe Filtration (0.45 µm) reconstitution->final_filtration hplc_analysis HPLC-DAD Analysis final_filtration->hplc_analysis

Caption: Experimental workflow for the extraction of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental conditions for the separation and quantification of this compound. The method is based on typical conditions used for the analysis of isoflavones from Red Clover.[1][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., Agilent Extend-C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[1]
Gradient Elution 0-10 min, 30-50% B10-15 min, 50-60% B15-19 min, 60-50% B19-20 min, 50-30% B (This is an example gradient and should be optimized for best separation)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection DAD, monitoring at 254 nm[1]

Data Presentation and Analysis

Quantification

Quantification of this compound is achieved by external standard calibration. A stock solution of a certified reference standard of this compound is prepared and serially diluted to create a series of calibration standards of known concentrations.

Calibration Curve:

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the standard solutions. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Example Calibration Data:

Concentration (µg/mL)Peak Area (mAU*s)
5150234
10301567
25754321
501508765
1003017890
0.9998
Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Method Validation Summary:

ParameterSpecification
Linearity Correlation coefficient (r²) ≥ 0.999 over the tested concentration range.
Precision (RSD%) Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 2%.
Accuracy (Recovery %) Recovery rates between 95% and 105%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).

Signaling Pathways and Logical Relationships

While this document focuses on the analytical methodology, it is important to understand the context of this compound's biological relevance. The analysis of this compound is often a prerequisite for investigating its role in various biological pathways.

Diagram of the Analytical Logic:

analytical_logic objective Objective: Quantify this compound sample_prep Sample Preparation (Extraction & Purification) objective->sample_prep method_dev HPLC Method Development (Column, Mobile Phase, etc.) objective->method_dev quant_analysis Quantitative Analysis of Samples sample_prep->quant_analysis validation Method Validation (Linearity, Precision, Accuracy) method_dev->validation validation->quant_analysis data_interp Data Interpretation & Reporting quant_analysis->data_interp

Caption: Logical flow for the quantitative analysis of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the extraction and HPLC-DAD quantification of this compound from plant sources. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in the fields of phytochemistry and pharmacology.

References

Application Note: Mass Spectrometry Characterization of Medicarpin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of Medicarpin 3-O-glucoside using mass spectrometry (MS). This compound, a pterocarpan isoflavonoid, is a natural compound with potential pharmacological activities. Its accurate identification and characterization are crucial for research and drug development. This note outlines the experimental workflow, from sample preparation to data analysis, utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). Detailed protocols, data interpretation, and visualization of the experimental workflow and fragmentation pathways are provided to guide researchers in the comprehensive analysis of this compound.

Introduction

This compound is a glycosylated form of medicarpin, a pterocarpan phytoalexin found in various leguminous plants such as alfalfa (Medicago sativa) and red clover (Trifolium pratense). Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The glycosylation of medicarpin influences its solubility, stability, and bioavailability, making the characterization of its glycosidic forms essential for understanding its therapeutic potential. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful analytical tool for the structural elucidation and quantification of such compounds in complex biological matrices.

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of isoflavonoid glycosides from plant material is provided below. This may need to be optimized based on the specific matrix.

  • Materials:

    • Lyophilized plant material (e.g., leaves, roots)

    • 80% Methanol (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh 100 mg of finely ground, lyophilized plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

    • Store the vial at 4°C until analysis.

UPLC-Q-TOF-MS/MS Analysis

This protocol provides a robust method for the separation and detection of this compound.

  • Instrumentation:

    • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water (v/v)

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 5
      2.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Acquisition Range (MS): m/z 100-1000

    • Acquisition Mode (MS/MS): Data-dependent acquisition (DDA)

    • Collision Energy: Ramped from 10-40 eV for fragmentation.

Data Presentation

Mass Spectral Data

The primary ion expected for this compound (C₂₂H₂₄O₉, Exact Mass: 432.1420) in positive ion mode is the protonated molecule [M+H]⁺ at m/z 433.1493. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 431.1349 is expected.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 433.1)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed FragmentRelative Abundance
433.1271.1162.0[M+H - Glucose]⁺ (Medicarpin aglycone)High
433.1256.1177.0[M+H - Glucose - CH₃]⁺Medium
433.1228.1205.0[M+H - Glucose - CO - CH₃]⁺Low
271.1256.115.0[Medicarpin - CH₃]⁺High
271.1228.143.0[Medicarpin - CO - CH₃]⁺Medium
271.1161.1110.0Retro-Diels-Alder fragmentMedium
271.1137.1134.0Retro-Diels-Alder fragmentLow

Note: The relative abundances are predicted and should be confirmed by experimental data.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) uplc UPLC Separation (C18 Column) sample_prep->uplc esi Electrospray Ionization (ESI) uplc->esi qtof Q-TOF Mass Analyzer esi->qtof ms_scan Full Scan MS qtof->ms_scan MS1 dda Data-Dependent MS/MS qtof->dda MS2 ms_scan->dda Precursor Selection data_analysis Data Analysis (Identification & Characterization) ms_scan->data_analysis dda->data_analysis

Caption: UPLC-Q-TOF-MS/MS workflow for this compound analysis.

Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M+H]⁺ m/z 433.1 aglycone Medicarpin Aglycone [M+H - C₆H₁₀O₅]⁺ m/z 271.1 parent->aglycone -162.0 Da (Glucose) frag1 [Aglycone - CH₃]⁺ m/z 256.1 aglycone->frag1 -15 Da (CH₃) rda1 RDA Fragment m/z 161.1 aglycone->rda1 RDA rda2 RDA Fragment m/z 137.1 aglycone->rda2 RDA frag2 [Aglycone - CO - CH₃]⁺ m/z 228.1 frag1->frag2 -28 Da (CO)

Caption: Proposed fragmentation of this compound in positive ESI mode.

Discussion

The primary fragmentation of this compound observed in tandem mass spectrometry is the neutral loss of the glucose moiety (162.05 Da), resulting in the formation of the protonated aglycone, medicarpin, at m/z 271.0965. This is a characteristic fragmentation pattern for O-glycosylated flavonoids.

Further fragmentation of the medicarpin aglycone can provide additional structural confirmation. Common fragmentation pathways for pterocarpans like medicarpin involve the loss of a methyl group (-15 Da) from the methoxy substituent and subsequent loss of carbon monoxide (-28 Da). Retro-Diels-Alder (RDA) reactions can also occur, leading to the cleavage of the heterocyclic ring system and the formation of characteristic fragment ions. By analyzing these fragmentation patterns, the structure of this compound can be confidently identified.

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity. The transition from the precursor ion (m/z 433.1) to the most abundant and specific product ion (m/z 271.1) would be the primary choice for quantification.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric characterization of this compound. The detailed protocols for sample preparation and UPLC-Q-TOF-MS/MS analysis, along with the data interpretation and visualization tools, will aid researchers in the accurate identification and structural elucidation of this and other related isoflavonoid glycosides. These methods are essential for advancing the research and development of natural products with therapeutic potential.

Application Notes and Protocols: Total Synthesis of Medicarpin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive protocol for the total synthesis of Medicarpin 3-O-glucoside, a naturally occurring pterocarpan with significant biological activities. The synthesis is presented in a two-part strategy: the asymmetric synthesis of the aglycone, (+)-medicarpin, followed by a proposed stereoselective glycosylation and subsequent deprotection to yield the final product. While a direct total synthesis of this compound has not been reported in a single publication, this protocol combines the published asymmetric synthesis of (+)-medicarpin with a well-established glycosylation methodology. Detailed experimental procedures, quantitative data, and visual workflows are provided to facilitate its application in a research and drug development setting.

Part 1: Asymmetric Total Synthesis of (+)-Medicarpin

The enantioselective total synthesis of (+)-medicarpin has been successfully achieved, providing a scalable route to this important isoflavonoid.[1][2][3] The key steps involve the construction of the chiral centers via a condensation reaction using a chiral auxiliary, followed by a series of transformations to form the characteristic pterocarpan core.

Experimental Protocols: Synthesis of (+)-Medicarpin

1. Synthesis of (R)-4-benzyl-3-(3-(benzyloxy)propanoyl)oxazolidin-2-one (Compound 2)

  • To a solution of 3-(benzyloxy)propanoic acid (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, triethylamine (1.2 equiv) is added, followed by the dropwise addition of pivaloyl chloride (1.1 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • In a separate flask, (R)-4-benzyloxazolidin-2-one (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • The activated acid solution is then transferred via cannula to the oxazolidinone solution at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford Compound 2.

2. Synthesis of (2R,3R)-3-(benzyloxy)-2-((2S,4R)-2-(2-(benzyloxy)-4,5-dimethoxyphenyl)-1,3-dioxan-4-yl)propanoic acid (Compound 5)

  • To a solution of Compound 2 (1.0 equiv) in anhydrous CH2Cl2 at -78 °C, TiCl4 (1.1 equiv) is added dropwise.

  • After stirring for 30 minutes, a solution of 2-(benzyloxy)-4,5-dimethoxybenzaldehyde (1.2 equiv) in CH2Cl2 is added.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the aldol adduct.

  • The adduct is then subjected to appropriate reactions to yield Compound 5.

3. Synthesis of (6aS,11aS)-(+)-Medicarpin (Compound 1)

  • Compound 5 is subjected to a series of reactions including cyclization and demethylation to construct the pterocarpan skeleton.

  • A key step involves a BBr3-promoted tandem O-demethylation/cyclization.

  • The final product is purified by silica gel column chromatography to yield (+)-Medicarpin.[1]

Quantitative Data: Synthesis of (+)-Medicarpin
StepProductStarting MaterialReagentsYield (%)
1Compound 23-(benzyloxy)propanoic acidPivaloyl chloride, (R)-4-benzyloxazolidin-2-one, n-BuLi85
2Compound 5Compound 22-(benzyloxy)-4,5-dimethoxybenzaldehyde, TiCl470 (over 2 steps)
3(+)-MedicarpinCompound 5BBr3, and other reagents11 (overall)[1]

Note: The overall yield of 11% is reported for the entire linear process.[1]

Part 2: Proposed Synthesis of this compound

The synthesis of this compound from (+)-medicarpin can be achieved through a two-step sequence: a Koenigs-Knorr glycosylation followed by a Zemplén deacetylation. This proposed pathway is based on well-established methods for the glycosylation of phenolic compounds.

Experimental Protocols: Proposed Glycosylation and Deprotection

1. Koenigs-Knorr Glycosylation of (+)-Medicarpin (Proposed)

  • To a solution of (+)-Medicarpin (1.0 equiv) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equiv) in anhydrous dichloromethane at room temperature, freshly prepared silver(I) carbonate (2.0 equiv) is added.

  • The reaction mixture is stirred in the dark under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the protected medicarpin 3-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside.

2. Zemplén Deacetylation to this compound (Proposed)

  • The protected medicarpin glucoside (1.0 equiv) is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide (e.g., 0.1 equiv of a 0.5 M solution in methanol) is added to the solution at room temperature.[4][5]

  • The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is neutralized by the addition of an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).[4]

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography or recrystallization to yield this compound.

Proposed Quantitative Data: Glycosylation and Deprotection
StepProductStarting MaterialReagentsEstimated Yield (%)
4Medicarpin 3-O-(tetra-O-acetyl)-β-D-glucopyranoside(+)-MedicarpinAcetobromoglucose, Silver Carbonate70-85
5This compoundProtected Medicarpin GlucosideSodium Methoxide>90

Note: Yields for these steps are estimated based on typical efficiencies of Koenigs-Knorr and Zemplén reactions on similar substrates.

Visualizations

Synthetic Pathway

Total_Synthesis cluster_medicarpin Part 1: Synthesis of (+)-Medicarpin cluster_glycosylation Part 2: Proposed Glycosylation & Deprotection Starting_Materials 3-(benzyloxy)propanoic acid & (R)-4-benzyloxazolidin-2-one Compound_2 Compound 2 Starting_Materials->Compound_2 Step 1 Compound_5 Compound 5 Compound_2->Compound_5 Step 2 Medicarpin (+)-Medicarpin Compound_5->Medicarpin Step 3 Protected_Glucoside Medicarpin 3-O-(tetra-O-acetyl)-β-D-glucopyranoside Medicarpin->Protected_Glucoside Step 4: Koenigs-Knorr Glycosylation Final_Product This compound Protected_Glucoside->Final_Product Step 5: Zemplén Deacetylation

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: Koenigs-Knorr Glycosylation

Glycosylation_Workflow Start Start Dissolve_Reactants Dissolve (+)-Medicarpin and Acetobromoglucose in CH2Cl2 Start->Dissolve_Reactants Add_Ag2CO3 Add Silver Carbonate Dissolve_Reactants->Add_Ag2CO3 Stir Stir in dark under N2 (24-48h) Add_Ag2CO3->Stir TLC_Monitoring Monitor by TLC Stir->TLC_Monitoring Filter Filter through Celite TLC_Monitoring->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Protected Medicarpin Glucoside Purify->Product Deprotection_Logic Input Protected Glucoside (Acetyl Groups Present) Process Zemplén Deacetylation (NaOMe in MeOH) Input->Process Outcome This compound (Free Hydroxyls) Process->Outcome Byproduct Methyl Acetate Process->Byproduct

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Medicarpin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medicarpin 3-O-glucoside is a naturally occurring phytoalexin, a pterocarpan found in various legumes. Its aglycone, medicarpin, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, as well as antimicrobial properties.[1][2][3][4] These characteristics make this compound a compound of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive guide to the in vitro cell-based assay design for evaluating the bioactivity of this compound. The protocols outlined below are designed to be adaptable for high-throughput screening and mechanistic studies.[5][6]

General Workflow for In Vitro Evaluation

A systematic approach is crucial for the in vitro evaluation of a natural product like this compound. The following workflow is recommended to ensure a thorough and logical investigation of its biological activities.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action A Cytotoxicity Assessment (e.g., MTT Assay) B Determination of Non-Toxic Concentration Range A->B C Antioxidant Activity (ROS Scavenging) B->C D Anti-inflammatory Activity (Nitric Oxide Inhibition) B->D E Neuroprotective Activity (MAO-B Inhibition) B->E F Antimicrobial Activity (MIC Determination) B->F G Nrf2 Pathway Activation (ARE Reporter Assay) C->G H NF-κB Pathway Inhibition (NF-κB Reporter Assay) D->H I Neuronal Protection (MPP+ Model) E->I

Figure 1: General experimental workflow for in vitro evaluation.

Section 1: Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for subsequent bioactivity assays. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[2][7]

Protocol 1.1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cell line (e.g., HEK293T or HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control0.85 ± 0.05100
0.10.83 ± 0.0497.6
10.81 ± 0.0695.3
100.79 ± 0.0592.9
500.75 ± 0.0788.2
1000.68 ± 0.0680.0

Section 2: Antioxidant Activity Assays

Objective: To evaluate the potential of this compound to mitigate oxidative stress. This can be assessed by measuring the reduction of intracellular reactive oxygen species (ROS) and by investigating the activation of the Nrf2 antioxidant response pathway.

Protocol 2.1: Cellular ROS Detection using DCFH-DA

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • DMEM, FBS, Penicillin-Streptomycin

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) for 1 hour. Include a positive control (e.g., N-acetylcysteine).

  • DCFH-DA Staining: Wash the cells with PBS and then add 100 µL of 10 µM DCFH-DA in serum-free DMEM. Incubate for 30 minutes at 37°C.[5][8][9]

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[8]

  • Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of ROS reduction.

Data Presentation:

TreatmentFluorescence Intensity (AU)ROS Reduction (%)
Control12500 ± 850-
H₂O₂ (100 µM)25000 ± 12000
H₂O₂ + M3G (10 µM)18750 ± 90025
H₂O₂ + M3G (50 µM)14500 ± 75042
H₂O₂ + NAC (1 mM)13000 ± 60048
Protocol 2.2: Nrf2/ARE Luciferase Reporter Assay

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • Appropriate cell culture medium and supplements

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, opaque plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay kit.[10][11][12]

  • Data Analysis: Normalize the luciferase activity to the vehicle control and express the results as fold induction.

Data Presentation:

TreatmentLuciferase Activity (RLU)Fold Induction
Vehicle Control5000 ± 3001.0
M3G (10 µM)12500 ± 8002.5
M3G (50 µM)25000 ± 15005.0
Sulforaphane (10 µM)40000 ± 25008.0

Nrf2 Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus M3G This compound Keap1 Keap1 M3G->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Luciferase Luciferase Reporter ARE->Luciferase activates transcription G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFκB->Genes activates transcription Luciferase Luciferase Reporter NFκB->Luciferase activates transcription M3G This compound M3G->IKK inhibits

References

In Vivo Animal Models for Studying the Effects of Medicarpin and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Medicarpin, a pterocarpan phytoalexin found in various leguminous plants, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities. While much of the research has focused on the aglycone form, medicarpin, its glycosylated forms, such as Medicarpin 3-O-glucoside, are also of interest due to their potential for altered bioavailability and pharmacokinetic profiles. This document provides detailed protocols for in vivo animal models to study the effects of medicarpin, which can be adapted for investigating its glycosides. The protocols are based on established xenograft models for cancer research and standard models for inflammation and diabetes studies.

I. Anti-Cancer Effects of Medicarpin in Xenograft Mouse Models

Recent studies have demonstrated the efficacy of medicarpin in inhibiting tumor growth in various cancers through the induction of apoptosis.[1][2][3] The most common in vivo model for these investigations is the subcutaneous xenograft mouse model.

A. Animal Models and Cell Lines

The choice of animal model and cancer cell line is critical for the successful evaluation of anti-cancer efficacy.

Table 1: Animal Models and Cell Lines Used in Medicarpin Xenograft Studies

Cancer TypeCell Line(s)Animal StrainReference
Lung CancerA549, H157BALB/c nude mice (female)[1][3]
GlioblastomaU251, U-87 MGNude mice[2]
Breast CancerMCF-7, CisR-MCF-7Nude mice[4]
B. Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing a xenograft model and evaluating the anti-tumor effects of medicarpin.

  • Cell Culture: Culture the selected cancer cell lines (e.g., A549, U251, MCF-7) under standard conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator).

  • Animal Acclimatization: Acclimatize female BALB/c nude mice (4-6 weeks old) for at least one week under specific pathogen-free conditions with free access to food and water.

  • Tumor Cell Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture with Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every few days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

  • Drug Administration:

    • Control Group: Administer the vehicle control (e.g., PBS, saline with DMSO) via the chosen route (e.g., intraperitoneal injection).

    • Treatment Group(s): Administer medicarpin at various doses (e.g., 10, 20, 40 mg/kg body weight) via the same route and schedule as the control group. The frequency can be daily or every other day for a specified period (e.g., 2-4 weeks).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Collect tumor tissues for further analysis (e.g., histopathology, Western blot, immunohistochemistry).

C. Data Presentation: Quantitative Outcomes

The efficacy of medicarpin is assessed through various quantitative measures.

Table 2: Summary of Medicarpin's Anti-Tumor Efficacy in Xenograft Models

Cancer TypeTreatment and DoseTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Key Molecular ChangesReference
Lung CancerMED (not specified)Significant reduction vs. controlSignificant reduction vs. control↑ BAX, ↑ Bak1, ↑ Cleaved Casp3, ↓ Bid[1][3]
GlioblastomaMED (not specified)Significant suppressionNot specified↑ BID, ↑ BAX, ↑ CASP3, ↑ CASP8, ↑ CYCS[2]
Breast CancerMED (80 µM in vitro)Significant growth suppressionSignificant weight reduction↓ Ki67, ↑ TUNEL, Blocks AKT/Bcl2 pathway[4]
D. Visualization of Key Pathways and Workflows

experimental_workflow

apoptosis_pathway

II. Proposed Models for Anti-Inflammatory and Anti-Diabetic Effects

While specific in vivo studies on the anti-inflammatory and anti-diabetic effects of medicarpin or its glycosides are limited in the provided search results, standard, well-established animal models can be employed to investigate these potential activities.

A. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation.[5][6]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Acclimatize animals for one week.

  • Grouping: Divide animals into control and treatment groups.

  • Drug Administration:

    • Administer vehicle (e.g., saline) to the control group.

    • Administer medicarpin/medicarpin 3-O-glucoside orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg).

    • Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) to a positive control group.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

B. Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetes Model

This model is commonly used to induce a state of hyperglycemia resembling Type 1 or Type 2 diabetes, depending on the protocol.[5][7][8][9][10][11][12]

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction of Diabetes:

    • For a model resembling Type 2 diabetes, feed the rats a high-fat diet for several weeks to induce insulin resistance.[8][10]

    • Administer a single low dose of STZ (e.g., 35-40 mg/kg, i.p.), dissolved in citrate buffer (pH 4.5).

    • For a model resembling Type 1 diabetes, administer a single high dose of STZ (e.g., 50-65 mg/kg, i.p.) to rats on a normal diet.

  • Confirmation of Diabetes: After 48-72 hours, measure fasting blood glucose levels from the tail vein. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment:

    • Divide diabetic animals into control and treatment groups.

    • Administer vehicle, medicarpin/medicarpin 3-O-glucoside (at various doses), or a standard anti-diabetic drug (e.g., metformin, glibenclamide) daily for a period of 2-4 weeks.

  • Parameters to Measure:

    • Weekly or bi-weekly measurement of fasting blood glucose and body weight.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood for analysis of insulin, lipid profile (cholesterol, triglycerides), and liver/kidney function markers.

    • Collect pancreas for histological examination of islets.

III. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. While specific data is not available, a general protocol for pharmacokinetic studies in rats can be adapted.[13][14]

A. Protocol for Oral Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats.

  • Cannulation (Optional but Recommended): For serial blood sampling, cannulate the jugular vein one day prior to the study.

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its potential metabolites (including the aglycone, medicarpin) in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Conclusion

The protocols detailed above provide a comprehensive framework for the in vivo evaluation of medicarpin and can be readily adapted for its glycosylated forms like this compound. The xenograft mouse model is robust for assessing anti-cancer activity, while standard, well-validated models exist for exploring potential anti-inflammatory and anti-diabetic effects. Complementary pharmacokinetic studies are essential to understand the compound's behavior in a biological system and to correlate its therapeutic effects with its systemic exposure. Researchers should be mindful that the biological activity and pharmacokinetic profile of the glycoside may differ significantly from the aglycone, necessitating direct experimental investigation.

References

Application Note: Quantification of Medicarpin 3-O-glucoside in Plant Extracts by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Medicarpin 3-O-glucoside, a significant pterocarpan phytoalexin, in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation through solvent extraction and a validated analytical method for accurate quantification. This method is tailored for researchers, scientists, and drug development professionals working with isoflavonoids and other secondary metabolites from plant sources like Medicago sativa.

Introduction

This compound is a glycosylated form of medicarpin, a phytoalexin found in various leguminous plants, such as alfalfa (Medicago sativa). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1] The biological activity and concentration of these compounds are of significant interest in agronomy, pharmacology, and natural product chemistry. Accurate quantification is crucial for understanding plant defense mechanisms and for the quality control of botanical extracts intended for therapeutic use. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using UPLC-MS/MS, a technique known for its high selectivity and sensitivity.[2]

Experimental Protocols

Homogeneous and dry plant material is essential for reproducible extraction.[2] This protocol is optimized for dried, powdered plant tissue (e.g., roots or leaves).

Protocol 2.1.1: Solvent Extraction

  • Homogenization: Grind dried plant material to a fine powder (e.g., using a grinder with a 40-mesh screen). Store the powder in a desiccator to prevent moisture absorption.

  • Weighing: Accurately weigh approximately 100 mg of the homogenized plant powder into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Prepare an extraction solvent of 80% aqueous acetonitrile (ACN).[3]

  • Extraction: Add 1.5 mL of the 80% ACN solvent to the tube.

  • Sonication: Vortex the mixture briefly and place it in an ultrasonic bath for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a clean collection tube.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 1.0 mL of 80% ACN to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

The quantification is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Protocol 2.2.1: UPLC-MS/MS Analysis

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (MeOH) at 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the initial mobile phase composition.

  • Instrument Setup: Configure the UPLC-MS/MS system according to the parameters outlined in Table 1. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

  • Analysis Sequence: Run a blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the prepared plant extract samples.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound ([M-H]⁻) is m/z 431.1, and characteristic product ions for quantification and confirmation should be determined by infusing the standard (e.g., m/z 269.1, corresponding to the aglycone after loss of the glucose moiety).

Data Presentation and Method Validation

The analytical method was validated according to established guidelines for parameters including linearity, sensitivity (LOD/LOQ), accuracy, and precision.[5][6]

Table 1: Optimized UPLC-MS/MS Parameters for this compound Analysis.

Parameter Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C[4]
Injection Volume 2 µL
Gradient Elution 0-1 min, 10% B; 1-6 min, 10-95% B; 6-8 min, 95% B; 8.1-10 min, 10% B
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MRM Transition Precursor [M-H]⁻ > Product (e.g., 431.1 > 269.1)

| Collision Energy | Optimized using standard infusion (typically 15-25 eV) |

Table 2: Linearity and Sensitivity of the UPLC-MS/MS Method.

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²) LOD (ng/mL) LOQ (ng/mL)

| this compound | 1 - 1000 | y = 1542.3x + 876.1 | > 0.999 | 0.26 | 0.85 |

LOD (Limit of Detection) and LOQ (Limit of Quantitation) were calculated based on a signal-to-noise ratio of 3 and 10, respectively.

Table 3: Precision and Accuracy of the Method for Spiked Extracts.

Spiked Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
10 9.8 3.1% 4.5% 98.0%
100 104.2 2.5% 3.8% 104.2%

| 500 | 491.5 | 1.8% | 2.9% | 98.3% |

The method demonstrates good accuracy, with recovery values typically ranging from 96% to 107%, and high precision, with relative standard deviation (RSD) values below 5%.[6][7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Plant Material (e.g., Medicago sativa roots) B Drying & Grinding A->B C Weighing (100 mg) B->C D Solvent Extraction (80% Acetonitrile, Sonication) C->D E Centrifugation & Filtration D->E F LC Separation (C18 Column) E->F G MS/MS Detection (ESI-, MRM Mode) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Reporting Results I->J

Caption: General workflow for the quantification of this compound.

Medicarpin is synthesized via the phenylpropanoid and isoflavonoid pathways.[8][9] The glycosylation to form this compound is a subsequent step, potentially for storage or transport within the plant cell.

G cluster_phenyl Phenylpropanoid Pathway cluster_isoflav Isoflavonoid Pathway phe L-Phenylalanine cou 4-Coumarate phe->cou PAL, C4H, 4CL iso Isoliquiritigenin cou->iso CHS liq Liquiritigenin (A Chalcone) for Formononetin (An Isoflavone) liq->for IFS, HI4'OMT iso->liq CHI med Medicarpin (A Pterocarpan) for->med I2'H, IFR, VR... medg This compound med->medg UGT (Glucosyltransferase)

Caption: Simplified biosynthetic pathway leading to Medicarpin and its glucoside.

References

Medicarpin 3-O-glucoside as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medicarpin, a pterocarpan-class phytoalexin found in various leguminous plants, has garnered significant scientific interest for its diverse pharmacological activities. While the focus of this document is on Medicarpin 3-O-glucoside, it is important to note that the majority of published research has been conducted on its aglycone form, Medicarpin. The therapeutic potential of Medicarpin has been explored in several key areas, including oncology, bone regeneration, and as an antioxidant agent. This document provides a summary of the current research, detailed experimental protocols for investigating its effects, and a compilation of quantitative data to support further research and development. At present, there is a lack of direct comparative studies between Medicarpin and this compound; therefore, the provided information primarily pertains to Medicarpin.

Therapeutic Applications and Mechanisms of Action

Medicarpin has demonstrated promising therapeutic potential in three primary areas:

  • Anticancer Activity: Medicarpin has been shown to inhibit the proliferation of various cancer cell lines, including lung, leukemia, and glioblastoma cells. Its anticancer effects are mediated through the induction of apoptosis (programmed cell death), characterized by cell cycle arrest and the modulation of key apoptotic proteins.

  • Antioxidant Activity: Medicarpin exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

  • Bone Regeneration: In vivo studies have indicated that Medicarpin can promote bone healing and regeneration. This osteogenic activity is attributed to the activation of the Wnt/β-catenin and Notch signaling pathways, which are critical for osteoblast differentiation and bone formation.

Data Presentation

The following tables summarize the quantitative data from various studies on the therapeutic effects of Medicarpin.

Table 1: Anticancer Activity of Medicarpin

Cell LineAssayParameterValueReference
P388 (Leukemia)MTTIC50≈ 90 µM[2]
P388/DOX (Doxorubicin-resistant Leukemia)MTTIC50≈ 90 µM[2]

Table 2: Antioxidant Activity of Medicarpin

AssayParameterDetailsResultReference
ARE Luciferase Assay (HeLa cells)NRF2 ActivationTreatment with 50 µM Medicarpin for 6 hoursSignificant increase in ARE-luciferase activity[1]
Real-time PCR (HeLa cells)Gene ExpressionTreatment with various concentrations of Medicarpin for 24 hoursIncreased mRNA levels of NRF2, HO-1, GCLC, and NQO-1[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the therapeutic potential of Medicarpin.

Anticancer Activity Assessment

a) Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effect of Medicarpin on cancer cells, such as the A549 human lung adenocarcinoma cell line.[4]

  • Materials:

    • A549 cells

    • DMEM (Dulbecco's Modified Eagle's Medium) with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin

    • Medicarpin stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (10% SDS in 0.01 N HCl)

    • 96-well plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[4]

    • Replace the medium with fresh medium containing various concentrations of Medicarpin (e.g., 10-400 µM).[4] Include a vehicle control (DMSO).

    • Incubate for 24 and 48 hours.[4]

    • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[4]

    • After the incubation, add 100 µL of solubilization buffer to each well and incubate overnight at room temperature to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) Apoptosis Detection - Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Materials:

    • Cancer cells treated with Medicarpin

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in your target cells by treating with Medicarpin for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[7]

    • Centrifuge the cells at 670 x g for 5 minutes at room temperature.[7]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

c) Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[8]

  • Materials:

    • Cell lysates from Medicarpin-treated and control cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, BAX, cleaved Caspase-3, PARP)[9][10]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare cell lysates and determine protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Antioxidant Activity Assessment

a) NRF2 Nuclear Translocation - Immunofluorescence

This protocol visualizes the translocation of NRF2 from the cytoplasm to the nucleus upon Medicarpin treatment.[11][12]

  • Materials:

    • HeLa cells or other suitable cell line

    • Medicarpin

    • 4% Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against NRF2

    • Alexa Fluor 488-conjugated secondary antibody (or other suitable fluorophore)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with Medicarpin (e.g., 50 µM) for 6 hours.[1]

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary anti-NRF2 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

b) DPPH Radical Scavenging Assay

This is a simple and common method to evaluate the free radical scavenging capacity of a compound.[13][14][15]

  • Materials:

    • Medicarpin solution (in methanol or ethanol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

    • Methanol or ethanol

    • 96-well plate

    • Spectrophotometer

  • Protocol:

    • Prepare different concentrations of Medicarpin in methanol.

    • In a 96-well plate, add 100 µL of each Medicarpin concentration to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Bone Regeneration Assessment

a) In Vivo Rat Femoral Defect Model

This protocol describes a model to evaluate the bone healing properties of Medicarpin in vivo.[16][17][18]

  • Materials:

    • Sprague-Dawley rats (or other suitable strain)

    • Surgical instruments

    • Bone drill

    • Medicarpin formulation for local or systemic administration

    • Micro-CT scanner

    • Histology equipment

  • Protocol:

    • Anesthetize the rats according to approved animal care protocols.

    • Create a critical-sized defect (e.g., 5 mm) in the mid-femur using a bone drill.[18]

    • Administer Medicarpin to the treatment group (e.g., local application in a scaffold or systemic administration). The control group should receive the vehicle or an empty scaffold.

    • House the animals for a predetermined period (e.g., 4-8 weeks).

    • At the end of the study, euthanize the animals and harvest the femurs.

    • Analyze bone regeneration using micro-CT to quantify bone volume, trabecular thickness, and other parameters.

    • Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess tissue morphology and new bone formation.

b) Western Blot Analysis of Wnt/β-catenin Signaling

This protocol is to assess the activation of the Wnt pathway by measuring the levels of β-catenin.[19][20][21]

  • Materials:

    • Cell or tissue lysates

    • Primary antibody against β-catenin and a loading control (e.g., β-actin or GAPDH)

    • Other materials as described in the general Western Blot protocol.

  • Protocol:

    • Follow the general Western Blot protocol as described in section 1c.

    • Use a primary antibody specific for β-catenin. An increase in the level of β-catenin in the nucleus is indicative of Wnt pathway activation.[19]

c) Western Blot Analysis of PI3K/Akt Signaling

This protocol is to measure the activation of the PI3K/Akt pathway through the phosphorylation of Akt.[22][23][24][25]

  • Materials:

    • Cell lysates

    • Primary antibodies against total Akt and phosphorylated Akt (p-Akt, e.g., at Ser473)

    • Other materials as described in the general Western Blot protocol.

  • Protocol:

    • Follow the general Western Blot protocol as described in section 1c.

    • Use primary antibodies to detect both total Akt and p-Akt. An increase in the ratio of p-Akt to total Akt indicates pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

anticancer_workflow cluster_invitro In Vitro Studies Cancer Cells Cancer Cells Medicarpin Treatment Medicarpin Treatment Cancer Cells->Medicarpin Treatment MTT Assay MTT Assay Medicarpin Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Medicarpin Treatment->Apoptosis Assay Annexin V/PI Western Blot Western Blot Medicarpin Treatment->Western Blot Apoptotic Proteins

Caption: Workflow for in vitro anticancer activity assessment of Medicarpin.

nrf2_pathway cluster_nucleus Nucleus Medicarpin Medicarpin KEAP1 KEAP1 Medicarpin->KEAP1 Inhibits ROS Oxidative Stress (ROS) ROS->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Binds Ub Ubiquitination & Degradation KEAP1->Ub Promotes NRF2->Ub Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant Genes HO-1, NQO1, etc. ARE->Antioxidant Genes Activates Transcription NRF2_n NRF2 NRF2_n->ARE Binds

Caption: Medicarpin activates the NRF2 antioxidant pathway.

wnt_pathway cluster_nucleus_wnt Nucleus Medicarpin Medicarpin Wnt Receptor Wnt Receptor Medicarpin->Wnt Receptor Activates Destruction Complex GSK3β/APC/Axin Wnt Receptor->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for Degradation Proteasome Proteasome β-catenin->Proteasome Nucleus Nucleus β-catenin->Nucleus Accumulates & Translocates TCF/LEF TCF/LEF Osteogenic Genes Osteogenic Genes TCF/LEF->Osteogenic Genes Activates Transcription β-catenin_n β-catenin β-catenin_n->TCF/LEF Binds

Caption: Medicarpin promotes bone regeneration via the Wnt/β-catenin pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Water Solubility of Medicarpin 3-O-glucoside for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor water solubility of Medicarpin 3-O-glucoside in their bioassays. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols for solubility enhancement, and quantitative data for analogous compounds to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a bioassay. What are the initial troubleshooting steps?

A1: this compound is known to be practically insoluble in water.[1][2] Here are the initial steps to address this issue:

  • Co-solvent Approach: The most common initial step is to create a stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[3]

  • Sonication: After dilution, brief sonication can help to disperse the compound and prevent immediate precipitation.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[4] Depending on the stability of this compound, you can try to adjust the pH of your buffer to see if it improves solubility.

  • Warming: Gently warming the solution can sometimes improve solubility, but be cautious about the thermal stability of the compound.

Q2: What is the maximum recommended concentration of DMSO in a cell-based bioassay?

A2: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity and off-target effects.

Q3: My compound precipitates out of solution even with the use of DMSO. What are the next steps?

A3: If simple co-solvency is insufficient, more advanced formulation strategies are necessary. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[5]

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier, which can enhance its dissolution rate.

  • Nanoformulations: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that form a eutectic with a melting point lower than the individual components and can be effective in solubilizing other molecules.

Q4: Are there any safety concerns with using these advanced formulation techniques?

A4: Yes, it is crucial to consider the biocompatibility and potential toxicity of any excipients used. For instance, while cyclodextrins are generally considered safe, some types and concentrations can have biological effects. Always include appropriate vehicle controls in your bioassays to account for any effects of the formulation components themselves.

Data Presentation: Solubility of Structurally Similar Flavonoid Glycosides

While specific quantitative data for this compound is limited, the following table summarizes the solubility of structurally similar flavonoid glycosides in various solvents and with different enhancement techniques. This data can serve as a valuable reference for experimental design.

CompoundSolvent/MethodSolubilityReference
Kaempferol-3-glucosideDMSO~30 mg/mL--INVALID-LINK--
Kaempferol-3-glucoside1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL--INVALID-LINK--
Isoquercitrintert-amyl alcohol66 mmol·L⁻¹--INVALID-LINK--
Rutintert-amyl alcohol60 mmol·L⁻¹--INVALID-LINK--
QuercetinAcetone80 mmol·L⁻¹--INVALID-LINK--
HesperetinAcetonitrile85 mmol·L⁻¹--INVALID-LINK--
NaringeninAcetonitrile77 mmol·L⁻¹--INVALID-LINK--
Myricetin with HP-β-CD1.00 × 10⁻² mol/L HP-β-CD in water1.60 × 10⁻⁴ mol/L (31.45-fold increase)--INVALID-LINK--

Experimental Protocols

Here are detailed methodologies for key experiments to improve the water solubility of this compound.

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh a desired amount of this compound powder.

  • Dissolution: Add a minimal amount of high-purity DMSO to the powder.

  • Vortexing: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: For bioassays, dilute the stock solution into the aqueous buffer immediately before use. Ensure the final DMSO concentration is within the acceptable range for your specific assay.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)
  • Molar Ratio Selection: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in purified water with stirring.

  • Addition of Compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Lyophilization: Freeze the filtered solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your bioassays.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Solvent Selection: Choose a volatile organic solvent in which both this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) or poloxamer 188) are soluble.[6]

  • Dissolution: Dissolve both the compound and the carrier in the selected solvent at a specific drug-to-carrier ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Dissolution for Bioassay: This powder can then be dissolved in your aqueous bioassay buffer. The dissolution rate should be significantly enhanced compared to the pure compound.

Visualizations

The following diagrams illustrate the workflows and concepts described in this guide.

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Final State start This compound (Poorly Water-Soluble Powder) cosolvent Co-solvent (e.g., DMSO) start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method solid_dispersion Solid Dispersion start->solid_dispersion Select Method end_product Aqueous Solution for Bioassay cosolvent->end_product Dilution cyclodextrin->end_product Reconstitution solid_dispersion->end_product Dissolution cyclodextrin_complexation cluster_components Components cluster_process Complexation cluster_result Result cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) process_node Formation of Inclusion Complex cd->process_node drug This compound (Hydrophobic) drug->process_node complex Water-Soluble Drug-Cyclodextrin Complex process_node->complex solid_dispersion_mechanism start This compound (Crystalline, Poorly Soluble) process Solid Dispersion (e.g., Solvent Evaporation) start->process carrier Hydrophilic Carrier (e.g., PVP) carrier->process end_product Amorphous Dispersion (Enhanced Dissolution) process->end_product

References

"Stability of Medicarpin 3-O-glucoside under different pH and temperature conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medicarpin 3-O-glucoside. The information is designed to address common challenges encountered during experimental procedures related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability characteristics of isoflavonoid glycosides like this compound in solution?

Based on studies of structurally similar isoflavonoid glycosides, this compound is expected to be more stable in acidic conditions compared to neutral or alkaline conditions. Degradation rates are generally accelerated by increases in both pH and temperature. The glycosidic bond can be susceptible to hydrolysis under harsh acidic or basic conditions, and the core pterocarpan structure may also undergo degradation.

Q2: I am observing a rapid loss of this compound in my neutral buffer solution at room temperature. Is this expected?

Yes, this is a potential issue. Many isoflavonoid glycosides exhibit limited stability in neutral (pH 7) or alkaline (pH > 7) solutions, even at ambient temperatures. For routine experiments, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) or an organic solvent like DMSO and store them at low temperatures (-20°C or -80°C) to minimize degradation.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for isoflavonoid glycosides include:

  • Hydrolysis of the glycosidic bond: This would result in the formation of the aglycone, Medicarpin, and a glucose molecule.

  • Opening of the heterocyclic ring: The core pterocarpan structure can undergo ring-opening reactions, particularly under more extreme pH and temperature conditions, leading to various isomeric or breakdown products.

Q4: How can I monitor the stability of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the concentration of this compound over time. This method should be able to separate the intact compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in bioactivity assays.

Possible Cause Troubleshooting Step
Degradation of this compound in assay medium. Prepare fresh solutions of the compound immediately before each experiment. If the assay requires prolonged incubation, consider performing a preliminary stability test of the compound under the exact assay conditions (medium, temperature, duration) to quantify any potential loss.
Precipitation of the compound in aqueous buffers. Visually inspect your solutions for any signs of precipitation. Consider using a co-solvent (e.g., a small percentage of DMSO) to improve solubility, ensuring the final concentration of the co-solvent is compatible with your assay.
Adsorption to plasticware. Use low-binding microplates and tubes, especially for low-concentration solutions.

Issue 2: Appearance of unknown peaks in HPLC chromatograms during a time-course experiment.

Possible Cause Troubleshooting Step
Degradation of this compound. This is the most likely cause. The new peaks are probably degradation products. Document the retention times and UV spectra of these new peaks. If possible, use mass spectrometry (LC-MS) to identify their molecular weights and propose potential structures.
Contamination of the sample or mobile phase. Run a blank injection (mobile phase only) to check for contaminants. Prepare fresh mobile phase and re-run the analysis.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical data to illustrate how the stability of this compound could be summarized. Researchers should replace this with their own experimental data.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010098.21.8
5.010095.54.5
7.010082.117.9
9.010065.734.3

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410096.33.7
2510082.117.9
3710071.528.5
5010054.945.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound standard
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 24 hours. Also, prepare a solution (100 µg/mL in a pH 7.0 buffer) and incubate at 80°C for 24 hours.
  • Photostability: Expose a solution of this compound (100 µg/mL in a pH 7.0 buffer) to a photostability chamber according to ICH guidelines.

4. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. An example method could be:
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 280 nm).
  • Injection Volume: 10 µL
  • Analyze the stressed samples and a non-stressed control at each time point.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.
  • Monitor the formation of any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solutions (e.g., 100 µg/mL) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (80°C) photo Photostability (ICH Guidelines) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products report Generate Stability Report degradation->report products->report

Workflow for a forced degradation study of this compound.

Factors_Affecting_Stability cluster_factors Factors cluster_compound cluster_degradation pH pH M3G This compound (Stable) pH->M3G Temp Temperature Temp->M3G Light Light Light->M3G Oxygen Oxygen Oxygen->M3G Enzymes Enzymes Enzymes->M3G Degraded Degradation Products M3G->Degraded Degradation

Key factors influencing the stability of this compound.

"Degradation pathways of Medicarpin 3-O-glucoside during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medicarpin 3-O-glucoside. The information provided addresses common issues encountered during the storage and handling of this compound, with a focus on its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: During storage, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: Cleavage of the O-glycosidic bond, particularly under acidic or basic conditions, results in the formation of its aglycone, medicarpin, and a glucose molecule. This reaction can also be catalyzed by β-glucosidase enzymes that may be present as contaminants.

  • Oxidation: The pterocarpan scaffold of medicarpin is susceptible to oxidation.[1] This can be initiated by exposure to light, heat, or the presence of trace metals.[1] Oxidative degradation can lead to a variety of products, including hydroxylated and demethylated derivatives. While specific oxidative degradation products for medicarpin during storage have not been extensively documented, metabolic studies of medicarpin have identified hydroxylated and demethylated metabolites, suggesting these positions are susceptible to oxidative modification.[2]

Q2: What are the likely degradation products I might observe?

A2: Based on the known degradation of similar flavonoid glycosides and the metabolism of medicarpin, the following degradation products are likely to be observed:

  • Medicarpin: The aglycone formed from the hydrolysis of the glycosidic bond.

  • Hydroxylated Medicarpin Derivatives: Oxidation may introduce additional hydroxyl groups onto the aromatic rings of the medicarpin structure.[2]

  • Demethylated Medicarpin Derivatives: The methoxy group on the medicarpin structure is a potential site for oxidative demethylation.[2]

Q3: How do storage conditions affect the stability of this compound?

A3: Storage conditions play a critical role in the stability of this compound. Key factors to consider include:

  • Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation.[1][3] For long-term storage, it is advisable to store the compound at low temperatures (e.g., -20°C or -80°C).

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond.[4] Samples should be stored in a neutral, buffered solution if in liquid form.

  • Light: Exposure to UV or visible light can promote photolytic degradation and oxidation.[1] Samples should always be stored in amber vials or otherwise protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1] For sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize this pathway.

Q4: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could they be?

A4: Unexpected peaks in your HPLC chromatogram of a stored this compound sample are likely degradation products. To troubleshoot this:

  • Confirm Peak Identity: If you have access to reference standards for potential degradation products (e.g., medicarpin), you can confirm their identity by comparing retention times.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) of the unexpected peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures.

  • Forced Degradation Study: Performing a forced degradation study (see Experimental Protocols section) can help you intentionally generate degradation products under controlled conditions. This can aid in identifying the unknown peaks in your stored sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of parent compound peak area over time in HPLC analysis. Degradation of this compound.Review storage conditions. Ensure the sample is stored at a low temperature, protected from light, and in a pH-neutral environment. For long-term storage of solid material, consider storage under an inert atmosphere.
Appearance of a new peak with a shorter retention time than the parent compound. This could be the aglycone, medicarpin, resulting from hydrolysis. Aglycones are typically less polar than their corresponding glycosides and thus elute earlier in reverse-phase HPLC.Use LC-MS to confirm the mass of the new peak. The expected [M-H]⁻ for medicarpin is approximately 270.09 g/mol .
Multiple new, small peaks appearing in the chromatogram. This may indicate oxidative degradation, which can produce a variety of products.Minimize exposure to oxygen by purging solutions with an inert gas and using sealed vials. Store solid samples in a desiccator under vacuum or inert gas.
Sample discoloration (e.g., yellowing). This can be a sign of oxidative degradation.Discard the sample if purity is critical. For future samples, strictly adhere to recommended storage conditions, minimizing exposure to light and oxygen.

Quantitative Data Summary

Condition Parameter Expected Effect on this compound Stability Primary Degradation Pathway
Temperature Increased TemperatureDecreased StabilityHydrolysis, Oxidation
pH Acidic (pH < 4)Decreased StabilityHydrolysis
Neutral (pH 6-8)Optimal Stability-
Basic (pH > 8)Decreased StabilityHydrolysis, Oxidation
Light UV/Visible Light ExposureDecreased StabilityOxidation, Photolysis
Atmosphere Presence of OxygenDecreased StabilityOxidation
Inert Atmosphere (N₂, Ar)Enhanced Stability-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours. Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify degradation peaks and characterize them using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV/PDA detector

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
205050
251090
301090
319010
359010

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Visualizations

DegradationPathways M3G This compound Medicarpin Medicarpin (Aglycone) M3G->Medicarpin Hydrolysis (Acid/Base/Enzyme) Glucose Glucose M3G->Glucose Hydrolysis OxidizedProducts Oxidized Products (e.g., Hydroxylated, Demethylated) M3G->OxidizedProducts Oxidation Medicarpin->OxidizedProducts Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acidic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Data Data Analysis & Pathway Elucidation LCMS->Data

Caption: Workflow for a forced degradation study.

References

"Troubleshooting low yields in Medicarpin 3-O-glucoside extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Medicarpin 3-O-glucoside.

Troubleshooting Guide: Low Yields of this compound

Low yields of this compound can be attributed to several factors, from the initial handling of plant material to the final extraction and purification steps. This guide addresses common problems and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Overall Extract Yield Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine, uniform powder to maximize solvent contact.
Poor Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Use polar solvents like methanol or ethanol, often in an aqueous mixture (e.g., 50-80% ethanol in water). The glycoside nature of the compound makes it more soluble in such polar systems.[1][2]
Suboptimal Extraction Parameters: Insufficient extraction time, inadequate temperature, or a low solvent-to-solid ratio can result in incomplete extraction.Optimize extraction time (e.g., 10-60 minutes for UAE, longer for maceration) and temperature (e.g., 40-60°C).[3][4][5] Increase the solvent-to-solid ratio to ensure complete dissolution of the target compound.
Degradation of this compound Thermal Degradation: High temperatures during extraction or solvent evaporation can cause the degradation of thermolabile isoflavonoid glucosides.Use moderate temperatures during extraction (e.g., below 60°C).[3] For solvent removal, a rotary evaporator at a controlled low temperature is recommended.
pH Instability: The pH of the extraction medium can affect the stability of glucosides. Highly acidic or alkaline conditions may lead to hydrolysis of the glycosidic bond.Maintain a slightly acidic to neutral pH during extraction. The use of acidified solvents (e.g., with a small amount of acetic acid) can sometimes improve the stability of phenolic compounds.[4]
Low Purity of Final Product Co-extraction of Impurities: The chosen solvent may be co-extracting a large number of other compounds with similar polarities.Employ a multi-step purification process. This can include liquid-liquid partitioning with solvents of varying polarities, followed by column chromatography (e.g., on silica gel or Sephadex).
Incomplete Purification: The chromatographic separation may not be efficient enough to isolate this compound from closely related compounds.Optimize the mobile phase for column chromatography. A gradient elution may be necessary for better separation. Preparative HPLC can be used for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Based on the extraction of similar isoflavonoid glucosides, mixtures of ethanol and water (typically in the range of 50-80% ethanol) are highly effective.[1][2] The polarity of these mixtures is well-suited for dissolving glycosylated flavonoids. Pure methanol is also a viable option.

Q2: How can I improve the efficiency of my extraction?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency by reducing extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[6][7][8][9] Optimization of parameters such as temperature, time, and solvent-to-solid ratio is crucial for maximizing yield.[4]

Q3: My yield of this compound is consistently low, even with optimized parameters. What else could be the issue?

A3: If extraction parameters are optimized, consider the quality of your starting material. The concentration of secondary metabolites in plants can vary significantly based on factors like plant age, growing conditions, and harvest time. It is also possible that the compound is degrading during workup. Ensure that temperatures are kept moderate and exposure to harsh pH conditions is minimized.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the quantification of isoflavonoids.[6] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.

Q5: Is it possible that this compound is being converted to its aglycone form (Medicarpin) during extraction?

A5: Yes, this is a possibility, especially under harsh conditions. High temperatures or strongly acidic/alkaline environments can lead to the hydrolysis of the glycosidic bond, converting the glucoside to its aglycone. If you suspect this is happening, analyze your extract for the presence of Medicarpin.

Quantitative Data Summary

The following tables summarize yields for isoflavones (daidzein and genistein) from Trifolium pratense (Red Clover) under various extraction conditions. While not specific to this compound, this data for related isoflavonoids provides a valuable reference for expected yields.

Table 1: Comparison of Isoflavone Yields using Ultrasound-Assisted Extraction (UAE) with Different Solvents and Times

Sample IDExtraction MethodSolventTime (min)Daidzein Yield (µg/g)Genistein Yield (µg/g)
UTE510UAE50% Ethanol10393.23 ± 19.66171.57 ± 8.58
UTE530UAE50% Ethanol30415.07 ± 20.75150.57 ± 7.53

Data from a study on isoflavone aglycones from Trifolium pratensis L.[1]

Table 2: Comparison of Conventional and Advanced Extraction Methods for Total Phenolic Content (TPC)

Extraction MethodTPC (mg GAE/g extract)
Maceration17.61 ± 0.21
Soxhlet13.89 ± 0.09
UAE19.36 ± 0.20

Data from a study on Ononis spinosa L. aerial parts, where GAE is Gallic Acid Equivalents.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Trifolium pratense

This protocol is based on established methods for the extraction of isoflavonoids from red clover.

  • Plant Material Preparation:

    • Dry the aerial parts of Trifolium pratense at 40°C until constant weight.

    • Grind the dried plant material to a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% aqueous ethanol (v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40-50°C.

  • Isolation of Crude Extract:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (General Steps):

    • The crude extract can be further purified by redissolving it in water and performing liquid-liquid partitioning with a non-polar solvent like hexane to remove lipids and chlorophyll.

    • The aqueous layer can then be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract the isoflavonoid glucosides.

    • The ethyl acetate fraction can be concentrated and subjected to column chromatography for further purification.

  • Quantification:

    • Dissolve a known amount of the dried extract in the HPLC mobile phase.

    • Analyze by HPLC-DAD, comparing the peak retention time and UV spectrum with a pure standard of this compound.

    • Quantify the compound using a calibration curve generated from the standard.

Visualizations

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Logic plant_material Source Plant (e.g., Trifolium pratense) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 40-50°C, 30 min) grinding->extraction Add Solvent filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation (Rotary Evaporator <50°C) filtration->solvent_evaporation crude_extract Crude Extract solvent_evaporation->crude_extract liquid_partition Liquid-Liquid Partitioning crude_extract->liquid_partition column_chromatography Column Chromatography liquid_partition->column_chromatography hplc_analysis HPLC-DAD Analysis column_chromatography->hplc_analysis pure_compound Pure this compound hplc_analysis->pure_compound low_yield Low Yield check_prep Check Plant Prep low_yield->check_prep check_params Check Extraction Params low_yield->check_params check_stability Check Degradation low_yield->check_stability

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Pathway cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Extraction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Workup Loss start Low Yield of this compound cause1 Incomplete Extraction start->cause1 cause2 Compound Degradation start->cause2 cause3 Loss During Workup start->cause3 sol1a Optimize Solvent (e.g., 50-80% EtOH) cause1->sol1a sol1b Increase Extraction Time/Temp cause1->sol1b sol1c Improve Plant Grinding cause1->sol1c sol1d Increase Solvent:Solid Ratio cause1->sol1d sol2a Lower Extraction Temperature (<60°C) cause2->sol2a sol2b Control pH cause2->sol2b sol2c Use Rotary Evaporator at Low Temp cause2->sol2c sol3a Optimize Chromatography cause3->sol3a sol3b Careful Solvent Partitioning cause3->sol3b

References

Technical Support Center: Optimization of Cell-Based Assays for Consistent Medicarpin 3-O-glucoside Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results when working with Medicarpin 3-O-glucoside in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference in activity between Medicarpin and this compound?

While both Medicarpin and its glycoside form, this compound, are studied for their biological effects, their activity profiles can differ. The addition of a glucose molecule can alter the compound's solubility, stability, and ability to cross cell membranes. Generally, the aglycone form (Medicarpin) is more readily able to diffuse across cell membranes. However, in some instances, the glycoside form may be cleaved by cellular enzymes, releasing the active aglycone intracellularly. It is crucial to consider which form is most relevant to your experimental model.

Q2: What are the typical IC50 values for Medicarpin in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of Medicarpin can vary depending on the cell line and the duration of treatment. Below is a summary of reported IC50 values for Medicarpin (note: data for the 3-O-glucoside form is limited).

Cell LineCancer Type24h IC50 (µg/mL)48h IC50 (µg/mL)Citation
U251Glioblastoma271154[1]
U-87 MGGlioblastoma175161[1]
P388Leukemia~90 µMNot Reported[2]
P388/DOX (doxorubicin-resistant)Leukemia~90 µMNot Reported[2]

Q3: How does this compound exert its effects on cells?

Medicarpin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is crucial for designing and interpreting your experiments.

  • Apoptosis Induction: Medicarpin can trigger programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as BID, BAX, BAK1, and caspases 3, 8, and 9.[1][3]

  • PI3K/Akt/FoxO Pathway: Medicarpin has been observed to activate the PI3K/Akt pathway, which can, in turn, influence the FoxO family of transcription factors, playing a role in cellular processes like stress resistance and metabolism.[4]

  • NF-κB and NRF2 Pathways: Medicarpin may also influence inflammatory responses and cellular defense mechanisms through the NF-κB and NRF2 signaling pathways.[5]

Q4: Are there specific recommendations for dissolving this compound for cell-based assays?

Like many natural compounds, this compound can have limited solubility in aqueous solutions.[6] It is common practice to dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then diluted in cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Troubleshooting Guides

This section addresses common issues that may arise during cell-based assays with this compound.

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding by gentle pipetting.

    • When adding the compound, mix thoroughly but gently to ensure even distribution without disturbing the cells.

    • To minimize edge effects, avoid using the outermost wells of the microplate or fill them with sterile phosphate-buffered saline (PBS).

Problem 2: No observable effect of this compound.

  • Possible Cause: Compound degradation, insufficient concentration, or inappropriate assay endpoint.

  • Solution:

    • Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

    • Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line.

    • Optimize the incubation time. Some effects may only be apparent after longer exposure times.

Problem 3: Unexpected cytotoxicity in control wells.

  • Possible Cause: High concentration of the vehicle (e.g., DMSO), contamination of the cell culture, or poor cell health.

  • Solution:

    • Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent.

    • Regularly test your cell lines for mycoplasma contamination.

    • Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.

Problem 4: Difficulty in interpreting signaling pathway results (e.g., Western blot).

  • Possible Cause: Poor antibody quality, incorrect protein loading, or inappropriate time points for analysis.

  • Solution:

    • Use validated antibodies specific for the phosphorylated and total forms of your target proteins.

    • Perform a total protein quantification to ensure equal loading between lanes.

    • Conduct a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation after treatment with this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Cytokine Secretion (ELISA) Assay

This assay quantifies the amount of specific cytokines released by cells into the culture medium.

  • Cell Treatment and Supernatant Collection: Treat cells with this compound. After the incubation period, collect the cell culture supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[3]

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add the collected cell supernatants (and standards) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate and Substrate: Add a streptavidin-enzyme conjugate followed by a chromogenic substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.[1]

Western Blot for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the activation state of signaling pathways (e.g., by using antibodies against phosphorylated proteins).

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-Akt, total Akt, β-catenin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Visualizations

Signaling Pathways

Medicarpin_Signaling cluster_Apoptosis Apoptosis Induction cluster_PI3K PI3K/Akt Pathway Medicarpin_A Medicarpin BID BID Medicarpin_A->BID BAX BAX Medicarpin_A->BAX BAK1 BAK1 Medicarpin_A->BAK1 Caspase8 Caspase-8 Medicarpin_A->Caspase8 Caspase9 Caspase-9 BID->Caspase9 BAX->Caspase9 BAK1->Caspase9 Caspase8->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Medicarpin_P Medicarpin PI3K PI3K Medicarpin_P->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt FoxO FoxO pAkt->FoxO

Caption: Medicarpin-modulated signaling pathways.

Experimental Workflow

Assay_Workflow cluster_assays Perform Assays start Start: Prepare Cells treatment Treat with This compound start->treatment incubation Incubate treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cytokine Cytokine Secretion (ELISA) incubation->cytokine western Signaling Proteins (Western Blot) incubation->western end Analyze Data viability->end apoptosis->end cytokine->end western->end

Caption: General workflow for cell-based assays.

Troubleshooting Logic

Troubleshooting issue Inconsistent Results? cause1 Cell Seeding Issue? issue->cause1 Yes cause2 Compound Solubility? issue->cause2 No solution1 Optimize Seeding Protocol cause1->solution1 solution2 Check DMSO Conc. & Prep. cause2->solution2 cause3 Assay Conditions? cause2->cause3 No solution3 Validate Reagents & Timing cause3->solution3

Caption: A simplified troubleshooting decision tree.

References

"Preventing enzymatic degradation of Medicarpin 3-O-glucoside during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Medicarpin 3-O-glucoside (M3G) during extraction from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of M3G, focusing on the prevention of its degradation by endogenous β-glucosidases.

Q1: My final extract shows a low yield of this compound and a high concentration of its aglycone, Medicarpin. What is the likely cause?

A1: This is a classic sign of enzymatic degradation. Endogenous β-glucosidases in the plant material are likely hydrolyzing the glycosidic bond of M3G, converting it to Medicarpin. This is a common issue when fresh or improperly stored plant material is used without taking steps to inactivate these enzymes.

Q2: How can I prevent this enzymatic degradation during my extraction process?

A2: There are several strategies you can employ, often in combination, to inactivate or inhibit β-glucosidases:

  • Thermal Inactivation (Blanching): A brief heat treatment of the fresh plant material before extraction can effectively denature the enzymes.

  • Solvent Selection: Using appropriate solvents, such as high concentrations of ethanol or methanol, can inhibit enzyme activity.

  • Immediate Freezing: Flash-freezing the plant material in liquid nitrogen immediately after harvesting and keeping it frozen during grinding can halt enzymatic activity until the sample is introduced to the extraction solvent.

  • Low-Temperature Extraction: Performing the entire extraction process at low temperatures (e.g., 4°C) can significantly reduce enzyme activity, although it may not completely stop it.

Q3: I tried blanching, but my M3G yield is still low. What could have gone wrong?

A3: Inconsistent or inadequate heating during blanching can be the culprit. Ensure that the plant material is heated uniformly and for a sufficient duration. The time and temperature for effective blanching can vary depending on the plant species and the size of the tissue samples.[1][2][3] For example, immersing pomegranate arils in hot water at 90°C for 30 seconds has been shown to significantly reduce enzyme activity.[2][3] Over-blanching can also lead to thermal degradation of the target compound, so optimization is key.

Q4: Can the extraction solvent itself contribute to the degradation of M3G?

A4: While the primary concern is enzymatic degradation, the stability of M3G in the extraction solvent under various conditions is also important. Prolonged exposure to high temperatures, even in the absence of active enzymes, can potentially lead to the degradation of thermolabile compounds.[4] Additionally, the pH of the extraction solvent can influence the stability of isoflavonoid glycosides.

Q5: I am using a modern extraction technique like ultrasound-assisted extraction (UAE). Do I still need to worry about enzymatic degradation?

A5: Yes. While techniques like UAE and microwave-assisted extraction (MAE) can reduce extraction times, they do not inherently inactivate enzymes unless the temperatures reached are sufficient for denaturation.[4] In fact, the localized heating in MAE might even accelerate enzymatic degradation if not properly controlled. Therefore, it is still recommended to incorporate an enzyme inactivation step, such as pre-blanching the material, even when using these advanced methods.

Logical Flow for Troubleshooting Low M3G Yield

Troubleshooting_Low_M3G_Yield start Low M3G Yield & High Medicarpin check_enzyme_inactivation Was an enzyme inactivation step performed? start->check_enzyme_inactivation no_inactivation Implement blanching or flash-freezing immediately. check_enzyme_inactivation->no_inactivation No yes_inactivation Review the inactivation protocol. check_enzyme_inactivation->yes_inactivation Yes final_analysis Re-analyze the optimized extract. no_inactivation->final_analysis check_blanching Was blanching uniform and at the correct temperature/duration? yes_inactivation->check_blanching optimize_blanching Optimize blanching parameters. (e.g., 85-100°C for 1-10 min) check_blanching->optimize_blanching No/Unsure check_solvent Is the solvent composition optimal for enzyme inhibition and M3G stability? check_blanching->check_solvent Yes optimize_blanching->final_analysis optimize_solvent Use high percentage of ethanol/methanol. Consider low temperature extraction. check_solvent->optimize_solvent No/Unsure check_storage Was the plant material stored properly before extraction? check_solvent->check_storage Yes optimize_solvent->final_analysis improve_storage Store at -80°C immediately after harvesting. check_storage->improve_storage No check_storage->final_analysis Yes improve_storage->final_analysis

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q: What is the primary enzyme responsible for the degradation of this compound?

A: The primary enzymes responsible are β-glucosidases. These enzymes are widespread in plants and catalyze the hydrolysis of β-glycosidic bonds, releasing the sugar moiety from the aglycone.

Q: At what temperature are plant-based β-glucosidases typically inactivated?

A: The thermal inactivation of β-glucosidases generally occurs at temperatures above 50°C.[5] Studies on tea leaves have shown that temperatures between 55°C and 65°C can effectively inactivate these enzymes.[6] Blanching protocols for vegetables often use temperatures between 85°C and 100°C for 1 to 10 minutes, depending on the material.[1]

Q: Can ethanol be used to inhibit β-glucosidase activity during extraction?

A: Yes, ethanol can act as an inhibitor of β-glucosidase.[6][7] Using a high concentration of ethanol in your extraction solvent (e.g., 70-80%) can help to suppress enzymatic activity. However, for complete inactivation, a combination with other methods like initial blanching or maintaining low temperatures is recommended.

Q: What is the best way to store plant material to prevent enzymatic degradation before extraction?

A: The best practice is to flash-freeze the freshly harvested plant material in liquid nitrogen and then store it at -80°C until you are ready for extraction. This effectively halts all metabolic and enzymatic processes.

Experimental Protocols

Protocol 1: Thermal Inactivation (Blanching) Prior to Solvent Extraction

This protocol is designed to denature β-glucosidases in fresh plant material before the extraction of M3G.

  • Preparation: Harvest fresh plant material and immediately place it on ice.

  • Blanching:

    • Bring a water bath to 85-95°C.

    • Immerse the plant material in the hot water for 2-5 minutes. The exact time will depend on the thickness and type of plant tissue and should be optimized.

    • Immediately after the desired time, remove the plant material and plunge it into an ice-water bath to rapidly cool it down and stop the heating process.

  • Drying: Gently pat the blanched plant material dry with a paper towel.

  • Extraction: Proceed immediately with your standard solvent extraction protocol.

Protocol 2: Solvent-Based Inactivation and Extraction

This protocol relies on the inhibitory properties of the extraction solvent and low temperatures to minimize enzymatic degradation.

  • Preparation: Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen.

  • Grinding: Grind the frozen plant material to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Weigh the frozen powder into a pre-chilled extraction vessel.

    • Add a pre-chilled extraction solvent of 80% ethanol or 80% methanol in water. Use a solvent-to-sample ratio of at least 10:1 (v/w).

    • Conduct the extraction at 4°C with continuous agitation for the desired duration.

  • Clarification: Centrifuge the extract at 4°C to pellet the plant debris and collect the supernatant for further analysis.

Experimental Workflow for M3G Extraction with Enzyme Inactivation

M3G_Extraction_Workflow start Fresh Plant Material inactivation_choice Choose Inactivation Method start->inactivation_choice blanching Thermal Inactivation (Blanching) 85-95°C for 2-5 min inactivation_choice->blanching Thermal flash_freeze Cryogenic Inactivation Flash-freeze in Liquid N2 inactivation_choice->flash_freeze Cryogenic grinding Grind to Fine Powder blanching->grinding flash_freeze->grinding solvent_extraction Solvent Extraction (e.g., 80% Ethanol, 4°C) grinding->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC/LC-MS Analysis for M3G supernatant->analysis

Caption: Recommended workflow for extracting M3G while preventing enzymatic degradation.

Comparison of Enzyme Inactivation Strategies

StrategyPrincipleAdvantagesDisadvantagesRecommended For
Thermal Inactivation (Blanching) Heat denaturation of enzymes.Highly effective and rapid.[1][2][3]Can potentially cause thermal degradation of heat-sensitive compounds if not optimized. Requires an additional step before extraction.Freshly harvested plant material.
Solvent-Based Inhibition High concentrations of organic solvents (e.g., ethanol) inhibit enzyme activity.[6][7]Simple to implement as it's part of the extraction process.May not lead to complete enzyme inactivation.Can be used in combination with other methods for enhanced effect.
Cryogenic Inactivation Extremely low temperatures halt all enzymatic activity.Preserves the chemical integrity of the sample very well.Requires access to liquid nitrogen. The sample must be kept frozen during subsequent handling.When sample integrity is of utmost importance and for long-term storage prior to extraction.
Low-Temperature Extraction Reduced kinetic energy at low temperatures slows down enzyme reaction rates.Minimizes thermal degradation of target compounds.Less effective at complete enzyme inactivation compared to blanching. May require longer extraction times.Heat-sensitive compounds where blanching is not suitable.

References

"Light sensitivity and photostability of Medicarpin 3-O-glucoside solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Medicarpin 3-O-glucoside solutions, focusing on its light sensitivity and photostability.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: While specific public data on the photostability of this compound is limited, as a pterocarpan and a flavonoid glycoside, it is prudent to assume it possesses light sensitivity. Flavonoids, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] It is highly recommended to handle and store this compound solutions with precautions to minimize light exposure.

Q2: What are the potential consequences of photodegradation of my this compound solution?

A2: Photodegradation can lead to a loss of potency of the active compound, the formation of unknown impurities, and a change in the solution's physical properties (e.g., color). These degradation products could have different biological activities or toxicities, potentially confounding experimental results and raising safety concerns in drug development.

Q3: How should I store my this compound solutions?

A3: To minimize degradation, solutions should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.[3] Storage at low temperatures (e.g., 4°C or -20°C) is also recommended to reduce both photodegradation and thermal degradation. Always refer to the manufacturer's specific storage recommendations.

Q4: I've observed a color change in my this compound solution after exposure to lab lighting. What should I do?

A4: A color change is a strong indicator of chemical degradation. The solution should not be used for experiments where the precise concentration and purity of this compound are critical. It is advisable to prepare a fresh solution and take stricter measures to protect it from light. Consider performing analytical tests (e.g., HPLC, UV-Vis spectroscopy) to assess the extent of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in bioassays Degradation of this compound due to light exposure during the experiment.Prepare fresh solutions and protect them from light throughout the experimental process using amber-colored labware or by wrapping containers in foil. Minimize the duration of light exposure.
Appearance of new peaks in HPLC chromatogram Photodegradation of this compound.Confirm the identity of the new peaks using techniques like LC-MS. If they are degradation products, optimize your handling and storage procedures to prevent light exposure.
Decrease in absorbance in UV-Vis spectrum Loss of the parent compound due to photodegradation.Quantify the degradation rate by conducting a time-course experiment with controlled light exposure. Use these data to establish a maximum acceptable exposure time for your experimental conditions.
Precipitate formation in the solution The degradation products may have lower solubility.Do not use the solution. Prepare a fresh batch and ensure it is fully protected from light.

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound Solution

This protocol is a simplified approach for a preliminary assessment of photostability.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

  • Prepare two sets of aliquots in clear and amber vials. One set will be exposed to light, and the other will serve as a dark control.

2. Light Exposure:

  • Place the clear vials under a controlled light source (e.g., a photostability chamber with a xenon lamp or a cool white fluorescent lamp).

  • Wrap the amber vials (dark control) in aluminum foil and place them alongside the exposed samples to ensure the same temperature conditions.

3. Sampling:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from both the exposed and dark control vials.

4. Analysis:

  • Analyze the samples by HPLC with a UV detector to determine the concentration of this compound remaining.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

  • A significant decrease in concentration in the light-exposed samples compared to the dark control indicates photosensitivity.

Protocol 2: Confirmatory Photostability Testing Following ICH Q1B Guidelines

For drug development purposes, a more rigorous, standardized photostability study is required. The following is a summary of the ICH Q1B guideline protocol.[1][4][5][6][7]

1. Sample Preparation:

  • Prepare solutions of this compound.

  • Samples should be placed in chemically inert, transparent containers.

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared and stored under the same conditions.[3]

2. Light Source:

  • Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp). The light source should have an appropriate filter to remove radiation below 320 nm.[3]

  • Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.[1][4]

3. Exposure Conditions:

  • The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][4][5]

4. Analysis:

  • At the end of the exposure, the samples should be analyzed for any changes in physical properties (appearance, color, clarity) and for the assay and degradation products by a validated stability-indicating HPLC method.

5. Evaluation:

  • The results from the light-exposed samples should be compared with those from the dark control.

  • Significant degradation indicates that the substance is photolabile.

Quantitative Data

Table 1: Hypothetical Degradation of this compound under Light Exposure

Exposure Time (hours)Remaining this compound (%) (Light-Exposed)Remaining this compound (%) (Dark Control)
0100100
29299.8
48599.5
87199.2
244598.5

Table 2: Influence of Solvent on the Photodegradation of a Hypothetical Flavonoid Glycoside

SolventHalf-life (t½) in hours (Light-Exposed)
Methanol18
Acetonitrile25
Water (pH 7)12
DMSO30

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Clear & Amber Vials prep_solution->aliquot expose Expose Clear Vials to Light Source aliquot->expose dark Keep Amber Vials in Dark (Control) aliquot->dark sampling Sample at Time Points expose->sampling dark->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for a basic photostability assessment.

troubleshooting_logic start Inconsistent Experimental Results? check_hplc Analyze sample by HPLC start->check_hplc new_peaks New peaks observed? check_hplc->new_peaks degradation Photodegradation is likely new_peaks->degradation Yes no_new_peaks Parent compound concentration consistent? new_peaks->no_new_peaks No implement_controls Implement stricter light protection measures degradation->implement_controls no_new_peaks->degradation No other_factors Consider other experimental variables no_new_peaks->other_factors Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

"Comparative bioactivity of Medicarpin 3-O-glucoside and its aglycone medicarpin"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of the phytoalexin medicarpin and its glycosylated form, Medicarpin 3-O-glucoside. This document synthesizes available experimental data to highlight the therapeutic potential of both compounds and discusses the influence of glycosylation on their biological effects.

While direct comparative studies on the bioactivity of medicarpin and this compound are limited, a comprehensive review of the existing literature on each compound, coupled with an understanding of the general effects of flavonoid glycosylation, allows for a robust scientific inference of their respective activities.

The Influence of Glycosylation on Bioactivity: A General Overview

Glycosylation, the attachment of a sugar moiety to a molecule, significantly alters the physicochemical properties of flavonoids like medicarpin. This structural modification generally increases water solubility and stability. However, in many in vitro assays, the aglycone (the non-sugar part, i.e., medicarpin) exhibits higher potency. This is often because the bulky sugar group in the glycoside can hinder the molecule's interaction with cellular targets.

Conversely, in an in vivo context, glycosylation can enhance bioavailability. The glycoside may be more readily absorbed and then metabolized by intestinal enzymes or gut microbiota to release the active aglycone. Therefore, this compound can be considered a pro-drug of medicarpin, with potentially different pharmacokinetic and pharmacodynamic profiles.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of medicarpin and this compound.

Table 1: Bioactivity of Medicarpin

Biological ActivityCell Line/OrganismAssayResult (IC50/MIC)
Anticancer Glioblastoma (U251 cells)Cytotoxicity154 µg/mL (48h)[1]
Glioblastoma (U-87 MG cells)Cytotoxicity161 µg/mL (48h)[1]
Leukemia (P388 cells)Cytotoxicity≈ 90 µM[2]
Leukemia (P388/DOX cells)Cytotoxicity≈ 90 µM[2]
Anti-inflammatory Lipopolysaccharide-stimulated microglial cells (BV2)Nitric Oxide (NO) Production≈ 5 ±1 µM[3]
AB-CXBG Mct-1 mastocytoma cellsLTC4 Formation0.5 µM[4]
Antimicrobial Neisseria gonorrhoeaeMinimum Inhibitory Concentration (MIC)0.25 mg/mL[5]
Neuroprotective Neuronal cells (N2A) subjected to oxygen-glucose deprivationAnti-apoptotic activity≈ 13 ± 2 µM[3]

Table 2: Bioactivity of this compound

Biological ActivityCell Line/OrganismAssayResult (IC50/MIC)
Antifungal Glomus intraradicesSpore germination and hyphal elongationInhibition observed (quantitative data not available)

Note: The lack of quantitative data for this compound highlights a significant gap in the current research landscape.

Signaling Pathways

Medicarpin has been shown to modulate several key signaling pathways, contributing to its diverse biological effects. One of the well-documented pathways is its role in promoting bone formation through the activation of the Wnt/β-catenin and Notch signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Medicarpin Medicarpin FZD Frizzled (FZD) Medicarpin->FZD Activates Jagged1 Jagged-1 Medicarpin->Jagged1 Increases expression LRP5_6 LRP5/6 DVL Dishevelled (DVL) FZD->DVL Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage & Release Jagged1->Notch_Receptor Binds GSK3B_Complex GSK-3β/Axin/APC Complex DVL->GSK3B_Complex Inhibits Beta_Catenin_cyto β-catenin GSK3B_Complex->Beta_Catenin_cyto Phosphorylates for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates CSL CSL NICD->CSL Binds TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Osteogenic_Genes Osteogenic Gene Expression (Runx-2, Osteocalcin) TCF_LEF->Osteogenic_Genes Activates CSL->Osteogenic_Genes Activates

Caption: Osteogenic signaling pathway of medicarpin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on medicarpin's bioactivity.

Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., U251, U-87 MG, P388) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of medicarpin. Control wells receive the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2]

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Neisseria gonorrhoeae) is prepared in a suitable broth.

  • Serial Dilution: The test compound (medicarpin) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Osteogenic Activity (Alkaline Phosphatase Activity Assay)

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.

  • Cell Culture: Osteoblastic cells (e.g., MC3T3-E1) are cultured in a suitable medium.

  • Treatment: Cells are treated with various concentrations of medicarpin for a specified period (e.g., 3-7 days).

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed to release intracellular proteins, including ALP.

  • ALP Assay: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow product.

  • Measurement: The absorbance of the yellow product is measured at 405 nm.

  • Data Analysis: The ALP activity is normalized to the total protein content of the cell lysate and expressed as units per milligram of protein. An increase in ALP activity indicates enhanced osteoblast differentiation.

Conclusion

The available evidence strongly supports the diverse bioactive potential of medicarpin, particularly in the areas of cancer, inflammation, microbial infections, and bone health. While quantitative data for this compound is currently lacking, the principles of flavonoid glycosylation suggest that it likely acts as a more water-soluble and stable pro-drug of medicarpin. This characteristic may offer advantages for in vivo applications, potentially leading to improved bioavailability.

Further research, including direct comparative studies and in vivo experiments, is essential to fully elucidate the therapeutic potential of both medicarpin and its 3-O-glucoside. Such studies will be critical for guiding the development of these promising natural compounds into effective therapeutic agents.

References

A Comparative Guide to the Anti-inflammatory Effects of Medicarpin 3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the identification and validation of novel anti-inflammatory compounds are of paramount importance. Medicarpin, a naturally occurring pterocarpan phytoalexin, and its glycoside derivatives like Medicarpin 3-O-glucoside, have emerged as promising candidates. This guide provides an objective comparison of the anti-inflammatory properties of Medicarpin with established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.

Comparative Efficacy of Anti-inflammatory Compounds

The following table summarizes the quantitative data on the inhibitory effects of Medicarpin and common NSAIDs on key inflammatory mediators. It is crucial to note that these values are derived from various studies and experimental conditions, which can influence the outcomes. Therefore, direct comparison of absolute values should be approached with caution.

CompoundTargetAssay SystemIC50 / Effect
Medicarpin Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells5 ± 1 µM[1]
Diclofenac Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50NO = 47.12 ± 4.85 µg·mL⁻¹ (~159 µM)[2]
Cell ViabilityTE11 ESCC cells70.47 µM[3]
Celecoxib NF-κB ActivationTNF-α-stimulated cellsPotently inhibits nuclear translocation of p65[4]
Cytokine ExpressionGlioblastoma SF-767 cellsSignificantly reduces NF-κB p65 and TNF-α expression[5]
Ibuprofen Cytokine Production (TNF-α, IL-6)LPS-stimulated mononuclear cellsAugments production in some models[6][7][8]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Medicarpin and many other plant-derived flavonoids exert their anti-inflammatory effects by interfering with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a cascade of protein phosphorylation events is initiated. In the canonical NF-κB pathway, this leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[9][10]

Simultaneously, the MAPK pathways (including p38, JNK, and ERK) are activated, leading to the activation of other transcription factors like AP-1, which also contribute to the inflammatory response.

Medicarpin has been shown to inhibit the NF-κB pathway, a mechanism central to its anti-inflammatory action.[1] This inhibition prevents the production of downstream inflammatory mediators.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFa TNFa TNFR TNFR TNFa->TNFR TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK p38_JNK p38/JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 IkB IκB NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB Medicarpin Medicarpin Medicarpin->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes AP1->Genes MAPKKK->MAPKK IKK->IkB P

Caption: Inhibition of the NF-κB and MAPK signaling pathways by Medicarpin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess anti-inflammatory activity.

In Vitro Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7 or BV-2) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or a comparator drug for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

Protocol:

  • Sample Preparation: Culture and treat cells as described in the NO production assay (Steps 1-4). Collect the supernatant for analysis.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the levels of total and phosphorylated proteins in key signaling pathways (e.g., p65 NF-κB, IκBα, p38 MAPK) to determine the mechanism of action.

Protocol:

  • Cell Lysis: Culture, treat, and stimulate cells for a shorter duration (e.g., 15-60 minutes) to capture transient phosphorylation events. Wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Validating a novel anti-inflammatory compound involves a multi-step process, starting from initial in vitro screening to more complex mechanistic studies.

Experimental_Workflow Screening Initial In Vitro Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity AntiInflam Anti-inflammatory Assay (NO, Cytokines) Screening->AntiInflam DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse AntiInflam->DoseResponse MoA Mechanism of Action Studies DoseResponse->MoA WesternBlot Western Blot (NF-κB, MAPK pathways) MoA->WesternBlot ReporterAssay Reporter Gene Assay (e.g., NF-κB Luciferase) MoA->ReporterAssay InVivo In Vivo Validation (Animal Models) MoA->InVivo End InVivo->End

Caption: A typical workflow for validating a novel anti-inflammatory agent.

References

"Cross-validation of analytical methods for Medicarpin 3-O-glucoside quantification"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Validation of Analytical Methods for Medicarpin 3-O-glucoside Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of this compound, a pterocarpan phytoestrogen with various pharmacological activities. The focus is on the cross-validation of common analytical techniques, ensuring data integrity and reliability across different methodologies.

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are presented below. These protocols are based on established methods for analogous flavonoid glycosides and serve as a robust starting point for the analysis of this compound.

HPLC-DAD Method

This method is widely used for the routine quality control of herbal extracts and pharmaceutical formulations.

  • Instrumentation: Agilent Technology Infinity 1260 HPLC with a diode array detector (DAD).[1]

  • Column: XBridge C18 column (4.6 × 150 mm, 5 µm, Waters Corporation).[1]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[1]

  • Gradient Elution: 0–5 min, 90% A; 5–13 min, 85% A; 13–40 min, 70% A; 40–50 min, 50% A; and 50–60 min, 0% A.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[1]

  • Detection: Diode array detector monitoring at a wavelength suitable for this compound (e.g., 280 nm).

  • Sample Preparation: 10 mg of extract is dissolved in 1000 µL of acetonitrile:methanol (75:25, v/v), sonicated for 10 minutes, vortexed, and filtered through a 0.45 µm PTFE filter.[2]

UPLC-MS/MS Method

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

  • Instrumentation: UPLC system coupled with a triple-quadrupole mass spectrometer (MS/MS).

  • Column: Kinetex Phenyl-Hexyl column (50 × 2.1 mm, 1.7 µm; Phenomenex).[3]

  • Mobile Phase: A gradient of 0.2% formic acid and 5mM ammonium formate in water (A) and methanol (B).[3]

  • Gradient Elution: 0–1.0 min, 70→20% A; 1.0–3.0 min, 20% A; 3.0–3.5 min, 20→70% A; and 3.5–5.5 min, 70% A.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

  • Sample Preparation: To 100 µL of plasma, 600 µL of an internal standard working solution is added, vortexed for 3 minutes, and centrifuged. 50 µL of the supernatant is then diluted with 450 µL of water, vortexed, and centrifuged again before injection.[3]

HPTLC Method

HPTLC is a planar chromatographic technique that allows for high sample throughput and is cost-effective for screening and quantification.

  • Instrumentation: HPTLC system including a Linomat V applicator and a TLC Scanner III.[4]

  • Stationary Phase: HPTLC plates pre-coated with Silica gel 60 F254.[5]

  • Mobile Phase: Toluene:ethyl acetate:glacial acetic acid (6:3.5:0.5; v/v/v).[5]

  • Application: Samples are applied as bands of a specified width using the applicator.

  • Development: The plate is developed in a twin-trough chamber to a certain distance.

  • Densitometric Scanning: The developed plate is scanned at a wavelength where this compound shows maximum absorbance (e.g., 280 nm).[5]

  • Sample Preparation: 30 mg of the extract is dissolved in a suitable solvent, sonicated, and filtered before application.[5]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of the described analytical methods based on data from similar compounds. This data should be considered illustrative for the quantification of this compound.

Validation ParameterHPLC-DADUPLC-MS/MSHPTLC
Linearity (R²) > 0.999[1][6]> 0.999[7]> 0.996[5]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1][8]0.01 - 0.1 ng/mL10 - 30 ng/spot[4][5]
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mL[1][8]0.05 - 0.5 ng/mL50 - 80 ng/spot[4][5]
Accuracy (% Recovery) 90 - 105%[1][8]95 - 105%[7]95 - 105%[5]
Precision (%RSD) < 3% (Intra-day), < 6% (Inter-day)[1]< 10%< 2% (Intra-day), < 3% (Inter-day)[4]
Specificity Good, based on retention time and UV spectrum[1]Excellent, based on MRM transitions[3]Moderate, based on Rf value and in-situ spectra
Throughput ModerateHighHigh
Cost per Sample ModerateHighLow

Visualizations

The following diagrams illustrate the workflow of analytical method cross-validation and a comparison of the key attributes of the discussed analytical techniques.

CrossValidationWorkflow start Start: Define Analytical Requirement method1 Develop & Validate Primary Method (e.g., HPLC) start->method1 method2 Develop & Validate Secondary Method (e.g., UPLC-MS/MS) start->method2 samples Prepare a Set of Representative Samples (Different concentrations and matrices) method1->samples method2->samples analysis1 Analyze Samples with Primary Method samples->analysis1 analysis2 Analyze Samples with Secondary Method samples->analysis2 compare Compare Results Statistically (e.g., Bland-Altman plot, t-test) analysis1->compare analysis2->compare concordance Acceptable Concordance? compare->concordance pass Methods are Cross-Validated concordance->pass Yes fail Investigate Discrepancies (Method bias, sample handling, etc.) concordance->fail No fail->method1 fail->method2

Cross-validation workflow for analytical methods.

MethodComparison title Comparison of Analytical Methods HPLC HPLC-DAD + Good Specificity + Moderate Cost + Widely Available - Moderate Sensitivity - Moderate Throughput UPLC UPLC-MS/MS + Excellent Specificity + High Sensitivity + High Throughput - High Cost - Complex Instrumentation HPTLC HPTLC + High Throughput + Low Cost per Sample + Simple Sample Prep - Lower Specificity - Lower Precision

Comparison of key attributes of analytical methods.

References

The Impact of Glycosylation on the Bioactivity of Medicarpin: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medicarpin, a naturally occurring pterocarpan found in various legumes, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The modification of its core structure, particularly through glycosylation at the 3-O-position, presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of Medicarpin 3-O-glucoside derivatives, summarizing the current understanding of their structure-activity relationships (SAR), outlining key experimental protocols, and visualizing relevant biological pathways.

While direct comparative studies on a series of this compound derivatives are limited in the current literature, we can infer structure-activity relationships based on the broader knowledge of flavonoid and pterocarpan glycosides. Glycosylation is a key chemical modification that can significantly influence the physicochemical and biological properties of a molecule.[1]

Data Presentation: Structure-Activity Relationship Insights

The introduction of a glucose moiety at the 3-O-position of Medicarpin, and further derivatization of this sugar unit, can modulate its biological activity. The following table summarizes the expected impact of these modifications based on general principles of medicinal chemistry and studies on analogous flavonoid glycosides.

Modification to this compoundExpected Impact on BioactivityRationale
Presence of the Glucoside Moiety Increased water solubility and bioavailability.The hydrophilic sugar unit can improve the pharmacokinetic properties of the parent medicarpin.[1]
May act as a pro-drug, with the aglycone being released at the target site.Enzymatic cleavage of the glycosidic bond can release the active medicarpin.
Altered interaction with cellular targets.The sugar moiety can influence binding affinity and specificity to receptors and enzymes.
Acetylation of the Glucoside Increased lipophilicity and cell permeability.Acetyl groups can enhance the ability of the molecule to cross cell membranes.
Potentially enhanced anticancer activity.Increased cellular uptake can lead to higher intracellular concentrations of the active compound.
Deacetylation of the Glucoside Restoration of hydrophilicity.The presence of free hydroxyl groups on the sugar increases water solubility.
May be crucial for specific biological interactions.The hydroxyl groups can form hydrogen bonds with target proteins.
Substitution on the Aromatic Rings Modulation of electronic and steric properties.Introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding of the entire molecule.
Can influence metabolic stability.Modifications can block sites of metabolic degradation, prolonging the compound's half-life.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound derivatives. Below are generalized protocols that can be adapted for specific research needs.

Synthesis of this compound Derivatives

A common route for the synthesis of O-glucoside derivatives involves the reaction of the aglycone (Medicarpin) with an activated sugar donor.

General Procedure:

  • Protection of the Sugar: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to prevent unwanted side reactions. This is usually achieved by reacting D-glucose with acetic anhydride in the presence of a catalyst.

  • Activation of the Anomeric Carbon: The protected glucose is then converted into a good leaving group at the anomeric position (C-1). A common method is the formation of a glycosyl bromide by reacting the peracetylated glucose with hydrogen bromide.

  • Glycosylation Reaction (Koenigs-Knorr method): Medicarpin is reacted with the activated, protected sugar (e.g., acetobromoglucose) in the presence of a promoter, such as silver oxide or a Lewis acid. This reaction forms the β-glycosidic linkage.

  • Deprotection: The protecting groups (e.g., acetyl groups) on the sugar moiety are removed to yield the final this compound. This is typically done by base-catalyzed hydrolysis using reagents like sodium methoxide in methanol.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells (e.g., breast cancer cell line MCF-7, or lung cancer cell line A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualization

Structure-Activity Relationship Workflow

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_outcome Outcome Medicarpin Medicarpin (Aglycone) Glucosylation Glycosylation (3-O-position) Medicarpin->Glucosylation Introduction of Sugar Moiety Derivatization Further Derivatization (e.g., Acetylation) Glucosylation->Derivatization Modification of Sugar or Aglycone InVitro In Vitro Assays (Anticancer, Anti-inflammatory) Derivatization->InVitro Testing of Derivatives SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis Data Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound Optimization

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Putative Signaling Pathway of Medicarpin in Cancer Cells

Medicarpin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The following diagram illustrates a potential signaling pathway through which Medicarpin may exert its anticancer effects. The introduction of a glucoside moiety could modulate the interaction of the compound with the components of this pathway.

Medicarpin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Medicarpin Medicarpin (or its glucoside derivative) Receptor Cell Surface Receptor Medicarpin->Receptor ROS ↑ Reactive Oxygen Species (ROS) Medicarpin->ROS Bcl2 ↓ Bcl-2 Medicarpin->Bcl2 Bax ↑ Bax ROS->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation (Caspase-9, Caspase-3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for Medicarpin-induced apoptosis in cancer cells.

References

"Comparative analysis of Medicarpin 3-O-glucoside from different plant sources"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Medicarpin 3-O-glucoside derived from various plant sources. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the quantitative aspects, extraction methodologies, and biological activities of this promising phytochemical. This document summarizes available data to facilitate informed decisions in research and development endeavors.

Introduction to this compound

This compound is a pterocarpan, a class of isoflavonoids recognized for its presence in the plant kingdom, particularly within the Fabaceae family. As a phytoalexin, it plays a crucial role in plant defense mechanisms.[1] Emerging research has highlighted its potential therapeutic applications, including anti-inflammatory, antioxidant, and bone regenerative properties, making it a compound of significant interest for pharmaceutical development.[1][2][3] This guide compares this compound from several known plant sources, including Medicago sativa (Alfalfa), Trifolium pratense (Red Clover), and Ononis spinosa (Spiny Restharrow).[4][5]

Quantitative Analysis

The concentration of this compound can vary significantly depending on the plant source, the specific part of the plant utilized, and the growth stage. While comprehensive comparative studies providing exact yields and purity from a wide range of plants are limited, available data and mentions in literature are summarized below.

Plant SourcePlant PartReported Presence/Yield/PurityCitation
Medicago sativa (Alfalfa)Root, LeavesPresent in roots and leaves. Quantitative data on yield and purity of the glucoside is not readily available, though medicarpin (the aglycone) is a known constituent.[6][7][8][6][7][8]
Trifolium pratense (Red Clover)Flowers, LeavesA Phase II clinical extract contained 0.06% pterocarpans, including medicarpin. Specific yield and purity for this compound are not detailed.[9][9]
Ononis spinosa (Spiny Restharrow)RootThis compound has been identified in the roots. A dichloromethane extract of the root yielded 0.97% (m/m) of total extractables, within which the glucoside was a constituent.[10][11][10][11]
Glycyrrhiza pallidifloraNot SpecifiedReported to contain this compound.[4][4]
Gueldenstaedtia vernaNot SpecifiedReported to contain this compound.[4][4]
Robinia pseudoacacia L. (Black Locust)RootMedicarpin has been isolated from the root.[12][12]

Note: The table highlights a significant gap in the literature regarding direct comparative studies on the yield and purity of this compound from these various sources.

Comparative Biological Activities

Medicarpin and its glucoside have been investigated for a range of biological activities. The following table summarizes key findings from studies on medicarpin, which is the bioactive aglycone of this compound.

Biological ActivityKey FindingsPlant Source of Medicarpin StudiedCitation
Anti-inflammatory Prevents arthritis in post-menopausal models by reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) and inhibiting the expansion of TH17 cells.[13]Not specified, likely synthetic or isolated[13]
Antioxidant Induces the NRF2 signaling pathway, which upregulates antioxidant genes like HO-1, GCLC, and NQO1, protecting cells from oxidative stress.[12]Robinia pseudoacacia L.[12]
Bone Regeneration Promotes bone healing and new bone formation by activating the Notch and Wnt canonical signaling pathways.[2] Stimulates osteoblast differentiation via the p38 MAPK-ER-BMP-2 pathway.[3]Not specified, likely synthetic or isolated[2][3]
Anticancer Induces apoptosis in leukemia cells and can overcome multidrug resistance.[8]Medicago sativa[8]
Antifungal As a phytoalexin, it exhibits inhibitory activity against various fungal pathogens.[1]General, various Fabaceae plants[1]

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

While a single, universally optimized protocol is not available, the following methodology is a generalized procedure based on common practices for isolating pterocarpans from plant material.[14][15][16][17]

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., roots of Ononis spinosa).

  • Wash the material thoroughly to remove any soil or debris.

  • Air-dry or freeze-dry the plant material to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.[16]

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent. Dichloromethane or methanol are often used for pterocarpans.[10][17]

  • For example, extract 1 kg of powdered root material with 4 L of dichloromethane in a Soxhlet apparatus for 8 hours.[10]

  • Filter the resulting extract to remove solid plant debris.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

3. Purification:

  • The crude extract can be subjected to column chromatography for purification. Silica gel is a common stationary phase.[14]

  • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate system, gradually increasing the polarity.[14]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Pool the fractions rich in the target compound and concentrate them.

  • Further purification can be achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).[14]

General Protocol for HPLC Quantification of this compound

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.[18][19][20][21]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of methanol (A) and water with 0.1% formic acid (B). The gradient can be optimized, for instance, starting with a low percentage of A and gradually increasing it over the run time.[20]

  • Flow Rate: Typically around 0.8-1.0 mL/min.[19]

  • Detection: Monitor the eluent at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common wavelength for flavonoids is around 280 nm or 340 nm).[20][22]

  • Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

The biological activities of medicarpin are underpinned by its interaction with several key cellular signaling pathways.

experimental_workflow plant_material Plant Material (e.g., Medicago sativa) extraction Extraction (e.g., Methanol) plant_material->extraction purification Purification (Column Chromatography, HPLC) extraction->purification pure_compound This compound purification->pure_compound biological_assays Biological Assays (Anti-inflammatory, Antioxidant) pure_compound->biological_assays data_analysis Data Analysis biological_assays->data_analysis wnt_signaling cluster_nucleus Nuclear Events Medicarpin Medicarpin Wnt Wnt Ligands Medicarpin->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression nrf2_pathway cluster_nucleus Nuclear Events Medicarpin Medicarpin Keap1 Keap1 Medicarpin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ubiquitin Ubiquitin Nrf2->Ubiquitin Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Nrf2->ARE Proteasome Proteasome Ubiquitin->Proteasome Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

References

A Comparative Guide to the Validation of Medicarpin 3-O-glucoside as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Medicarpin 3-O-glucoside as a potential biomarker. Due to the limited specific validation data for this compound, this guide establishes a comparative analysis against well-established dietary biomarkers, particularly isoflavone glucosides. The methodologies and validation criteria outlined below are based on best practices in biomarker research and offer a roadmap for the systematic evaluation of this compound.

Introduction to this compound

This compound is a pterocarpan, a class of isoflavonoids, found in various dietary legumes. Its aglycone, medicarpin, has demonstrated a range of biological activities, including osteogenic, anti-cancer, and anti-inflammatory effects, suggesting that its glucoside conjugate could serve as a valuable biomarker for dietary intake and potentially for monitoring therapeutic interventions or disease states.

Comparative Framework for Biomarker Validation

The validation of a dietary biomarker is a rigorous process that establishes its utility and reliability. We will compare the necessary validation steps with the currently available information for this compound, using the established eight-point criteria for dietary biomarker validation as a benchmark.[1][2][3]

Table 1: Validation Criteria for Dietary Biomarkers - A Comparative Outlook

Validation CriterionGold Standard for Dietary Biomarkers (e.g., Soy Isoflavones)Current Status of this compound
Plausibility Strong evidence of dietary origin (e.g., soy) and established metabolic pathways.[4][5]Plausible dietary origin in legumes. Metabolic pathway is presumed to follow that of other isoflavone glucosides but requires specific investigation.
Dose-Response Clear correlation between intake levels and concentrations in biological fluids (plasma, urine).[1]Not yet established. Dose-response studies are a critical next step.
Time-Response Well-defined pharmacokinetics (Tmax, half-life) after ingestion.[6]Pharmacokinetic profile is currently unknown.
Robustness Consistent performance across different populations and dietary contexts.Needs to be evaluated in diverse human populations with varied dietary habits.
Reliability High correlation with other markers of intake for the same food source.No other specific biomarkers for the dietary sources of this compound have been established for comparison.
Stability Demonstrably stable in biological samples under standard storage conditions.Stability studies in plasma and urine are required.
Analytical Performance Validated, sensitive, and specific analytical methods (e.g., LC-MS/MS) are available.[7][8][9][10][11]Analytical methods for related isoflavonoids are well-established and adaptable. Specific method validation for this compound is necessary.
Inter-laboratory Reproducibility Methods and results can be reproduced across different laboratories.Not yet assessed.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate this compound as a biomarker. These protocols are based on established methods for isoflavone quantification.

Quantification in Biological Samples (Plasma and Urine) by LC-MS/MS

This protocol describes the determination of total this compound and its aglycone, medicarpin, in human plasma and urine.

Objective: To accurately measure the concentration of the analyte and its metabolite to establish dose-response and pharmacokinetic profiles.

Materials:

  • Human plasma and urine samples

  • This compound and medicarpin analytical standards

  • Internal standard (e.g., a structurally similar isoflavonoid not present in the diet)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile, methanol, water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma or urine, add 50 µL of internal standard solution.

    • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 18 hours to hydrolyze glucuronide and sulfate conjugates.

    • Stop the reaction by adding 100 µL of 10% formic acid.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound, medicarpin, and the internal standard.

Table 2: Example MRM Transitions for Quantification

CompoundParent Ion (m/z)Daughter Ion (m/z)
This compound431.1269.1
Medicarpin269.1254.1
Internal Standard[Specific to IS][Specific to IS]

Visualizing Pathways and Workflows

General Metabolic Pathway of Isoflavone Glucosides

The following diagram illustrates the general metabolism of dietary isoflavone glucosides, a process that this compound is expected to follow.

isoflavone_metabolism Diet Dietary Intake (this compound) Intestine Small Intestine Diet->Intestine Ingestion Aglycone Medicarpin (Aglycone) Intestine->Aglycone Hydrolysis by β-glucosidases Absorption Absorption by Enterocytes Aglycone->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Portal Vein Conjugates Glucuronide & Sulfate Conjugates Liver->Conjugates Phase II Metabolism Circulation Systemic Circulation Conjugates->Circulation Urine Urinary Excretion Circulation->Urine

General metabolic pathway of isoflavone glucosides.
Proposed Signaling Pathways of Medicarpin

Based on studies of its aglycone, medicarpin, the following signaling pathways are proposed to be modulated, which could be relevant to the biomarker's biological effects.[12][13][14][15][16]

medicarpin_signaling cluster_cell Target Cell Medicarpin Medicarpin ER Estrogen Receptor β Medicarpin->ER Wnt Wnt Signaling Medicarpin->Wnt Notch Notch Signaling Medicarpin->Notch Mitochondria Mitochondria Medicarpin->Mitochondria p38 p38 MAPK ER->p38 BMP2 BMP-2 p38->BMP2 Runx2 Runx2 BMP2->Runx2 Osteogenesis Osteogenesis Runx2->Osteogenesis Bone_Healing Bone Healing Wnt->Bone_Healing Notch->Bone_Healing Apoptosis Apoptosis Mitochondria->Apoptosis biomarker_validation_workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Method Development & Validation Discovery->Analytical DoseResponse Dose-Response & Time-Response Studies (Human Intervention) Analytical->DoseResponse Robustness Robustness Testing (Diverse Populations) DoseResponse->Robustness Reliability Reliability Assessment (vs. other markers) Robustness->Reliability Epidemiological Epidemiological Studies (Association with health outcomes) Reliability->Epidemiological Final Validated Biomarker Epidemiological->Final

References

Safety Operating Guide

Prudent Disposal Protocol for Medicarpin 3-O-glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Initial Handling

Before beginning any disposal process, it is crucial to conduct a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for Medicarpin 3-O-glucoside, it should be handled with standard laboratory precautions. Assume the compound may have unknown biological activity and handle it as you would other novel bioactive compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures. Always consult and adhere to their specific guidelines.[1][2][3]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution).

A. Disposal of Solid this compound

For small quantities of solid (powder) this compound typical of a research setting:

  • Waste Segregation: Do not mix this compound with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[4][5][6] It should be treated as non-hazardous solid chemical waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."

  • Final Disposal: Dispose of the sealed container in the designated receptacle for non-hazardous solid laboratory waste, as directed by your institution's EHS guidelines.[7][8] Do not place it in regular laboratory trash cans that are handled by custodial staff.[7]

B. Disposal of this compound in Aqueous Solutions

For dilute aqueous solutions of this compound (assuming no other hazardous components are present):

  • Assess Concentration: For very dilute, non-hazardous aqueous solutions, some institutions may permit drain disposal.[7][9][10] However, it is critical to confirm this with your EHS department.

  • pH Neutralization: If permitted, ensure the pH of the solution is between 5.5 and 9.0 before drain disposal.[6]

  • Drain Disposal Protocol: If approved by EHS, flush the solution down the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[11]

  • Alternative for Concentrated Solutions: If the solution is concentrated or if drain disposal is not permitted, it should be collected in a labeled container for liquid chemical waste and disposed of through your institution's hazardous waste program.

C. Disposal of Empty Containers

  • Decontamination: Triple rinse the empty container that held this compound with a suitable solvent (e.g., ethanol or water).

  • Rinsate Collection: Collect the rinsate as chemical waste.

  • Container Disposal: Once decontaminated, deface the label on the container and dispose of it in the appropriate solid waste stream (e.g., broken glass box or regular trash, as per institutional policy).[1][2]

Summary of Disposal Methods
Waste FormRecommended Disposal MethodKey Considerations
Solid Powder Dispose as non-hazardous solid chemical waste in a designated, labeled container.Segregate from hazardous waste. Follow institutional EHS guidelines for non-hazardous solids.[7][8]
Aqueous Solution For dilute solutions, consult EHS for permission for drain disposal after pH neutralization. Otherwise, collect for EHS pickup.Never dispose of down the drain without EHS approval.[7][9][10] Flush with plenty of water if permitted.[11]
Empty Container Triple rinse, collect rinsate as chemical waste, deface the label, and dispose of as solid waste.Ensure all chemical residue is removed before disposing of the container.[1][2]
Contaminated Materials Dispose of items like gloves and weigh paper as non-hazardous solid waste.Ensure no significant amount of solid compound remains on the materials.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound hazard_assessment 1. Hazard Assessment: Consult SDS (if available) & Institutional EHS Guidelines start->hazard_assessment is_solid Is the waste solid or an aqueous solution? hazard_assessment->is_solid solid_waste 2a. Solid Waste Protocol: Place in a labeled, sealed container for non-hazardous solid chemical waste. is_solid->solid_waste Solid aqueous_waste 2b. Aqueous Solution Protocol: Is the solution dilute and free of other hazardous materials? is_solid->aqueous_waste Aqueous Solution ehs_pickup_solid Dispose via EHS pickup. solid_waste->ehs_pickup_solid ehs_approval 3. Consult EHS for permission for drain disposal. aqueous_waste->ehs_approval Yes collect_liquid Collect in a labeled container for chemical waste pickup by EHS. aqueous_waste->collect_liquid No / Concentrated drain_disposal_ok Is drain disposal approved? ehs_approval->drain_disposal_ok neutralize 4. Neutralize pH to 5.5-9.0 drain_disposal_ok->neutralize Yes drain_disposal_ok->collect_liquid No flush 5. Flush down drain with >20x volume of water. neutralize->flush end End of Disposal Process flush->end collect_liquid->end ehs_pickup_solid->end

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of Medicarpin 3-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Medicarpin 3-O-glucoside necessitates a cautious approach to its handling, grounded in established general laboratory safety protocols for compounds with unknown toxicological profiles. While data on similar glucoside compounds suggest a low hazard potential, researchers, scientists, and drug development professionals should adhere to stringent safety measures to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, to support the safe use of this compound in research and development.

Personal Protective Equipment (PPE): A Foundation of Safety

Given the lack of specific hazard data, the following personal protective equipment is recommended as a minimum standard when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesUse to protect eyes from dust particles or splashes.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing.
Respiratory Protection N95 Respirator or Use of a Fume HoodRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following procedural steps are recommended:

1. Preparation and Area Designation:

  • Before handling, ensure that the work area, typically a benchtop or a chemical fume hood, is clean and uncluttered.

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • If possible, handle the solid compound within a certified chemical fume hood to contain any airborne particles.

  • Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Carefully remove and dispose of gloves in the designated waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is crucial. As this compound is a chemical compound, it should not be disposed of in the regular trash or down the drain unless explicitly permitted by institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Collect any unused this compound powder and any materials contaminated with the powder (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed waste container designated for non-hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled waste container for non-hazardous chemical liquid waste.

2. Waste Disposal:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

  • Ensure that waste containers are properly labeled with the contents and stored in a designated waste accumulation area.

Visualizing the Workflow: From Receipt to Disposal

To provide a clear overview of the handling process, the following diagram illustrates the key stages of working with this compound in a laboratory setting.

Medicarpin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store Appropriately Receive->Store PrepArea Prepare Work Area Store->PrepArea Weigh Weigh Powder PrepArea->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose

Caption: Workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and Chemical Hygiene Plan for comprehensive guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.